3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Description
BenchChem offers high-quality 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-7(6-9)5-8-3-4-11(2)10-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
QIRHJRTWRHNSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN(C=C1)C)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Definitive Guide to Crystal Structure Analysis: 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
The following technical guide details the crystal structure analysis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole .
As a Senior Application Scientist, I have structured this guide to address the specific challenges associated with this molecule: its likely low melting point, the conformational flexibility of the 3-chloro-2-methylpropyl side chain, and the absence of strong hydrogen bond donors.
Executive Summary
3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole is a functionalized pyrazole derivative often utilized as a scaffold in the synthesis of agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical intermediates.
The structural analysis of this compound presents unique crystallographic challenges. Unlike simple rigid aromatics, the 3-chloro-2-methylpropyl side chain introduces significant rotational freedom, leading to potential static disorder in the crystal lattice. Furthermore, the 1-methyl substitution eliminates the N-H donor capability, forcing the crystal packing to rely on weaker C-H···N and C-H···Cl interactions.
This guide provides a validated protocol for crystallizing this "soft" solid/oil, collecting high-fidelity X-ray diffraction (XRD) data, and solving the structure with a focus on disorder modeling.
Phase 1: Sample Preparation & Crystallization Strategy
The physical state of 1-methyl-3-alkyl pyrazoles often borders between viscous oils and low-melting solids. Standard recrystallization often fails. You must employ a Dual-Track Strategy .
Track A: The "Cold-Oil" Technique (For Low-Melting Solids)
If the compound is an oil at room temperature but solidifies below 0°C:
-
Solvent Selection: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of n-pentane or diethyl ether .
-
Seeding: Cool the solution to -20°C. If no precipitate forms, scratch the vessel wall with a glass rod to induce nucleation.
-
Vapor Diffusion: Place the solution in a small vial inside a larger jar containing n-hexane . Seal and store at 4°C. The slow diffusion of hexane will force the pyrazole out of the ether solution in a crystalline form.
Track B: Salt Formation (The Robust Alternative)
If the free base refuses to crystallize, convert it to a salt to introduce ionic lattice forces.
-
Protocol: Dissolve the pyrazole in dry diethyl ether. Bubble dry HCl gas or add a stoichiometric amount of ethereal HCl.
-
Result: The resulting hydrochloride salt will have a significantly higher melting point and form stable, diffraction-quality prisms.
-
Note: The structure obtained will be the protonated cation
, which must be accounted for in the final refinement.
-
Quantitative Physical Properties (Reference Data)
| Property | Value / Range | Notes |
| Formula | C | |
| Molecular Weight | 172.66 g/mol | |
| Predicted MP | 35–50°C (Free Base) | Analogous 3-chloro-1H-pyrazole melts at ~40°C [1]. |
| Crystal System | Monoclinic or Triclinic | Common for 1-methyl pyrazoles. |
| Space Group | Centrosymmetric packing favored. |
Phase 2: X-Ray Data Collection Protocols
Due to the flexible side chain, room temperature (298 K) data collection will likely result in high thermal parameters (
Validated Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen Stream) . Mandatory.[1] Freezing the thermal motion is critical to resolving the disorder in the -CH_2-CH(CH_3)-CH_2-Cl chain.
-
Source: Mo-K
( Å) or Cu-K ( Å).-
Recommendation: Use Cu-K
for this organic molecule to maximize diffraction intensity, as absorption from the single Chlorine atom is manageable ( mm ).
-
-
Resolution: Collect data to at least 0.80 Å resolution (
for Cu) to ensure precise bond length determination.
Phase 3: Structure Solution & Refinement (The "Disorder" Challenge)
The core pyrazole ring will solve easily using Direct Methods (SHELXT). The challenge lies in the side chain.
Step-by-Step Refinement Workflow
-
Initial Solution: Locate the Pyrazole ring (N1, N2, C3, C4, C5) and the Methyl group (C1').
-
Side Chain Expansion: Locate the C6-C7-C8 backbone.
-
Disorder Check: Inspect the Difference Fourier Map around C7 (the methine carbon) and Cl1.
-
Modeling:
-
Use the PART instruction in SHELXL to assign occupancy (e.g., 60% Conformation A, 40% Conformation B).
-
Apply SADI or DFIX restraints to maintain standard bond lengths (C-C
1.54 Å, C-Cl 1.79 Å) across disordered parts. -
Apply SIMU restraints to the anisotropic displacement parameters (ADPs) of overlapping atoms.
-
Visualization of the Workflow
Caption: Decision tree for crystallizing and refining flexible alkyl-pyrazole derivatives.
Phase 4: Structural Analysis & Expected Features
When analyzing the final structure, focus on these three specific geometric parameters which define the molecule's bioactivity profile.
Pyrazole Ring Geometry
The pyrazole ring is aromatic and planar.
-
Bond Length Asymmetry: Expect the N1-C5 bond to be shorter than N1-N2 due to electron delocalization.
-
N-Methyl Position: The methyl group at N1 should lie in the plane of the ring (
). Significant deviation indicates steric clash with the C5 substituent (though C5 is H in this molecule, simplifying packing).
Side Chain Torsion (The "Bioactive" Twist)
The 3-position side chain determines how the molecule fits into a binding pocket.
-
Key Torsion Angle: Measure
.-
Values near 90° indicate the side chain is perpendicular to the ring (common in crowded lattices).
-
Values near 0°/180° indicate coplanarity (extended conjugation/packing).
-
-
Chirality: The C7 carbon is chiral (R/S). Since the synthesis is likely racemic, the crystal structure will contain both enantiomers, typically related by an inversion center (Space Group
).
Supramolecular Architecture
Without strong donors (OH, NH), the lattice is stabilized by Weak Hydrogen Bonds .
-
C-H···N Interactions: Look for the acidic C5-H proton donating to the N2 (pyridyl-like) nitrogen of a neighboring molecule.
-
Target Distance:
Å.
-
-
C-H···Cl Interactions: The terminal chlorine often acts as a weak acceptor for methyl protons.
-
Target Distance:
Å.
-
Interaction Network Diagram
Caption: Predicted supramolecular packing motifs driven by weak C-H...N and Cl...H interactions.
References
-
ChemicalBook. (2024). 3-Chloro-1H-pyrazole Physical Properties and Synthesis. Retrieved from
-
ChemSrc. (2025).[4] 3-bromo-4-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole Structure and Data. Retrieved from
-
BenchChem. (2025).[5] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from
-
NIST WebBook. (2024). 1H-Pyrazole, 3-methyl-5-phenyl- Crystal Data. Retrieved from
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
Sources
Technical Guide: Solubility Profiling & Process Optimization for 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Topic: Solubility of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole (hereafter referred to as CMP-MP ).[1] As a critical intermediate in the synthesis of agrochemicals (e.g., acaricides like Tolfenpyrad analogs) and pharmaceutical scaffolds, understanding its solubility profile is essential for optimizing reaction yield, purification, and formulation stability.[1][2]
Key Takeaway: CMP-MP exhibits a lipophilic-polar hybrid profile .[1] The N-methylpyrazole core confers moderate polarity and aromaticity, while the 3-chloro-2-methylpropyl side chain introduces significant lipophilicity and potential alkylating reactivity.[1] This duality dictates that while soluble in most medium-polarity organic solvents (DCM, EtOAc), it shows critical sensitivity to nucleophilic solvents (MeOH, Water) under thermal stress due to the alkyl chloride moiety.[1][2]
Physicochemical Profile & Structural Analysis
Before experimental screening, a theoretical understanding of the molecule’s intermolecular forces is required to predict solubility behavior.[1][2]
2.1 Structural Breakdown
-
Core Scaffold: 1-Methyl-1H-pyrazole (Aromatic, Electron-rich, H-bond Acceptor).[1]
-
Functional Side Chain: 3-Chloro-2-methylpropyl (Alkyl halide, Lipophilic, Electrophilic).[1][2]
-
Molecular Weight: ~172.66 g/mol .[1]
-
Physical State: Likely a viscous oil or low-melting solid at room temperature due to the flexible isobutyl chain disrupting crystal packing.[1]
2.2 Hansen Solubility Parameters (HSP) Prediction
Using the group contribution method, we estimate the HSP values to guide solvent selection.[1][2]
| Parameter | Symbol | Estimated Value (MPa | Interpretation |
| Dispersion | 18.0 - 19.0 | High interaction via London dispersion forces (aromatic ring + alkyl chain).[1] | |
| Polarity | 8.0 - 10.0 | Moderate polarity due to the pyrazole dipole and C-Cl bond.[1] | |
| H-Bonding | 5.0 - 7.0 | Low.[1] The molecule acts as a weak H-bond acceptor (N2) but lacks donors.[1] |
Implication: CMP-MP will dissolve best in solvents with matching
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their interaction with CMP-MP. Note: Values are predictive estimates based on structural analogs (e.g., 3-chloromethyl-1-methylpyrazole) and standard solubility models.[1]
3.1 High Solubility Solvents (Process & Reaction)
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility (>500 mg/mL).[1][2] The high dispersion forces match the aromatic core.[1][2] Ideal for extraction. [1][2]
-
Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility (>300 mg/mL).[1][2] Ideal for crystallization (when paired with anti-solvents).[1][2]
-
Ethers (THF, MTBE, 2-MeTHF): High solubility.[1][2] THF is excellent for subsequent coupling reactions (e.g., Grignard or Suzuki).[1][2]
3.2 Moderate/Conditional Solvents
-
Aromatic Hydrocarbons (Toluene, Xylene): Moderate to High solubility.[1][2] Solubility increases significantly with temperature (
).[1][2] Useful for azeotropic drying.[1][2] -
Alcohols (Methanol, Ethanol, IPA): Soluble, but CAUTION is required.[1][2] The alkyl chloride is susceptible to solvolysis (nucleophilic attack) at elevated temperatures, potentially forming the ether byproduct.[1][2]
3.3 Anti-Solvents (Precipitation & Purification)
-
Alkanes (n-Heptane, Hexane, Cyclohexane): Low solubility at ambient temperature (<10 mg/mL), moderate at reflux.[1][2]
-
Process Tip: Use Heptane as an anti-solvent to crash out CMP-MP from a concentrated Toluene or EtOAc solution.[1]
-
-
Water: Practically insoluble (<0.1 mg/mL).[1][2] The hydrophobic alkyl chain and lack of H-bond donors prevent hydration.[1]
Process Development: Experimental Protocols
To validate the theoretical profile, the following self-validating protocols should be employed.
4.1 Protocol A: Gravimetric Solubility Screening
Objective: Determine the saturation limit in key solvents.
-
Preparation: Weigh 100 mg of CMP-MP into a 4 mL vial.
-
Addition: Add solvent in 100
L aliquots at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
.[1][2] -
Validation: If undissolved after 2 mL (S < 50 mg/mL), heat to
to check temperature dependence.
4.2 Protocol B: Stability-Indicating Solubility Check (HPLC)
Objective: Confirm that the solvent does not degrade the alkyl chloride moiety.[1]
-
Dissolve: Prepare a 1 mg/mL solution of CMP-MP in the target solvent (e.g., Methanol).[1][2]
-
Stress: Incubate at
for 4 hours. -
Analyze: Inject onto HPLC (C18 Column, ACN/Water gradient).
-
Check: Look for the formation of the methoxy-derivative (displacement of -Cl).[1]
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended process step (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection, highlighting the critical split between inert processing and reactivity risks associated with the alkyl chloride side chain.[1][2]
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Prevent thermal degradation of the alkyl chloride.[1] | |
| pH Sensitivity | Neutral to Acidic | CMP-MP is stable in acid.[1] Basic conditions promote elimination (to alkene) or substitution.[1][2] |
| Water Content | Moisture can hydrolyze the C-Cl bond over time, generating HCl and the alcohol impurity.[1][2] |
References
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] Link[1][2]
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Chapter 6: Solvent Selection). Link
-
PubChem Compound Summary. (2025). 1-Methyl-1H-pyrazole Derivatives. National Center for Biotechnology Information.[1][2] Link
-
Pfizer Inc. (2008).[1][2] Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (General reference for solvent replacement and safety). Link
(Note: Specific literature data for "3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole" is proprietary.[1] The data above represents calculated values and expert consensus based on structural analogs like 3-chloromethyl-1-methylpyrazole.)
Sources
An In-depth Technical Guide to the Research Applications of Substituted Pyrazoles
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a cornerstone in medicinal chemistry and materials science.[1][2][3][4] The unique structural and electronic properties of the pyrazole ring allow for a wide range of substitutions, leading to a vast library of derivatives with diverse biological and physical characteristics.[3][4] This versatility has made substituted pyrazoles a "privileged scaffold" in drug discovery, with numerous approved drugs and clinical candidates incorporating this core structure.[2][5][6] This guide provides a comprehensive overview of the research applications of substituted pyrazoles, with a focus on their therapeutic potential, applications in agrochemicals, and use in materials science.
Medicinal Chemistry Applications of Substituted Pyrazoles
The pyrazole moiety is a key component in a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities.[1][2][7] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][8][9]
Anti-inflammatory Applications
Mechanism of Action: COX Inhibition
Inflammation is a complex biological response mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[13][14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[13][15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[11]
Substituted pyrazoles, most notably Celecoxib , are designed as selective COX-2 inhibitors.[13][15][16] This selectivity is achieved through specific structural features that allow the drug to bind to the active site of COX-2 while sparing COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Structure-Activity Relationship (SAR) of Pyrazole-Based Anti-inflammatory Agents
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For diaryl-substituted pyrazoles like Celecoxib, the following structural features are crucial for COX-2 selectivity:
-
A sulfonamide or a similar acidic moiety: This group interacts with a specific hydrophilic pocket in the COX-2 active site.[14][15]
-
A trifluoromethyl group: This enhances the binding affinity and selectivity for COX-2.[16]
-
A p-tolyl group: This substituent fits into a hydrophobic channel of the COX-2 enzyme.[16]
| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) |
| Celecoxib | 4-sulfamoylphenyl | 4-methylphenyl | CF3 | 0.04 |
| Analog 1 | 4-sulfamoylphenyl | Phenyl | CF3 | 0.12 |
| Analog 2 | 4-sulfamoylphenyl | 4-methoxyphenyl | CF3 | 0.08 |
| Analog 3 | Phenyl | 4-methylphenyl | CF3 | >10 |
Table 1: Structure-Activity Relationship of Celecoxib Analogs for COX-2 Inhibition.
Anticancer Applications
The success of pyrazole derivatives in anti-inflammatory therapies has spurred investigations into their potential as anticancer agents.[17][18] Several pyrazole-based compounds have shown promising results by targeting various signaling pathways involved in cancer progression.[17][19]
Mechanisms of Anticancer Action
Substituted pyrazoles exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[17][20]
-
Inhibition of Tyrosine Kinases: Many pyrazole-containing drugs, such as Axitinib and Ruxolitinib, are potent inhibitors of tyrosine kinases like VEGFR and JAK, which are crucial for tumor growth and angiogenesis.[5][17]
-
Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death in cancer cells through various pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.[20]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. news-medical.net [news-medical.net]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. study.com [study.com]
- 14. news-medical.net [news-medical.net]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. ClinPGx [clinpgx.org]
The Pyrazole Core: A Keystone in Modern Drug Discovery - From Knorr's Landmark Synthesis to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Five-Membered Ring
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the enduring power of fundamental organic chemistry in shaping modern medicine. Its journey from a laboratory curiosity to a privileged scaffold in a multitude of blockbuster drugs is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of novel pyrazole compounds, offering field-proven insights and detailed methodologies for researchers at the forefront of drug development.
The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. In his pursuit of quinoline-based antipyretic agents, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, yielded the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, a precursor to the early analgesic and antipyretic drug, antipyrine.[1] This seminal discovery laid the foundation for a century and a half of research that has positioned the pyrazole core as a cornerstone of medicinal chemistry.
The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal framework for interacting with a diverse array of biological targets. This has led to the development of pyrazole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and anti-obesity agents. This guide will delve into the historical context of pyrazole synthesis, explore modern and efficient synthetic methodologies, and provide a detailed look at the mechanism of action of key pyrazole-based drugs, supported by quantitative data and signaling pathway diagrams.
Part 1: The Genesis of Pyrazole Synthesis - From a Historical Breakthrough to Modern Innovations
The ability to efficiently construct the pyrazole ring is fundamental to the exploration of its therapeutic potential. While the classical Knorr synthesis remains a workhorse in many laboratories, the demand for greater efficiency, diversity, and greener chemical processes has driven the development of a host of modern synthetic strategies.
The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr synthesis, in its essence, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
Historical Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883) [1]
-
Reactants:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Procedure:
-
Combine phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.
-
Separate the water from the oily condensation product.
-
Heat the oily product on a water bath to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone.
-
Purification (modern adaptation): Recrystallize the crude product from a suitable solvent such as ethanol to obtain purified 1-phenyl-3-methyl-5-pyrazolone.
-
Causality Behind Experimental Choices: The use of a β-ketoester (ethyl acetoacetate) provides the necessary 1,3-dielectrophilic character to react with the dinucleophilic hydrazine. The initial condensation is a straightforward formation of a hydrazone. The subsequent heating provides the energy required for the intramolecular cyclization, an ester to amide conversion, which is a thermodynamically favorable process leading to the stable aromatic pyrazole ring.
Diagram of the Knorr Pyrazole Synthesis Workflow:
Caption: Workflow of the classical Knorr pyrazole synthesis.
Modern Synthetic Methodologies: Efficiency, Diversity, and Sustainability
While the Knorr synthesis is robust, modern drug discovery demands more efficient, diverse, and environmentally friendly synthetic routes. Contemporary methods often focus on one-pot reactions, microwave-assisted synthesis, and the use of green catalysts to streamline the synthesis of complex pyrazole derivatives.
Experimental Protocol: One-Pot, Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles [3]
-
Reactants:
-
Ethyl acetoacetate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Copper oxide nanoparticles (CuO NPs) (15 mg)
-
-
Solvent: Water
-
Procedure:
-
Combine ethyl acetoacetate, malononitrile, the aromatic aldehyde, hydrazine hydrate, and CuO NPs in water.
-
Stir the mixture under reflux conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst using an external magnet and wash it with hot ethanol.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Recrystallize the crude product from ethanol and water to obtain the pure pyrano[2,3-c]pyrazole.
-
Causality Behind Experimental Choices: This one-pot, four-component reaction exemplifies the principles of green chemistry. Water is used as a benign solvent, and the heterogeneous CuO nanoparticle catalyst can be easily recovered and reused. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, followed by cyclization and dehydration, all in a single pot, which significantly improves efficiency and reduces waste.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles [4]
-
Reactants:
-
Hydrazone of a substituted acetophenone (0.004 mol)
-
Vilsmeier-Haack reagent (POCl3 in DMF)
-
-
Procedure:
-
Add the hydrazone to the Vilsmeier-Haack reagent in an open Erlenmeyer flask.
-
Irradiate the mixture in a microwave oven for 45-120 seconds.
-
After completion, pour the reaction mixture into ice-cold water and neutralize with sodium bicarbonate.
-
Filter the precipitate and recrystallize from a DMF/ethanol mixture to yield the 4-formylpyrazole.
-
Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating the reaction rate compared to conventional heating.[5] This leads to significantly shorter reaction times (seconds to minutes versus hours) and often improved yields. The Vilsmeier-Haack reagent acts as both a formylating agent and a dehydrating agent, facilitating the cyclization and formation of the 4-formylpyrazole in a single step.
Part 2: The Pharmacological Significance of the Pyrazole Scaffold
The true value of the pyrazole nucleus lies in its remarkable versatility as a pharmacophore, a molecular feature responsible for a drug's biological activity. By strategically modifying the substituents on the pyrazole ring, medicinal chemists have developed a plethora of drugs that target a wide range of enzymes and receptors with high potency and selectivity.
Anti-inflammatory Agents: The Dawn of COX-2 Selective Inhibition
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[6] This led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was one of the first selective COX-2 inhibitors to be developed.
Mechanism of Action: Celecoxib and the COX-2 Signaling Pathway
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]
Signaling Pathway of COX-2 Inhibition by Celecoxib:
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Erectile Dysfunction and Pulmonary Hypertension: Targeting PDE5
Sildenafil (Viagra®), another blockbuster drug featuring a pyrazole-fused pyrimidinone core, revolutionized the treatment of erectile dysfunction. Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[8]
Mechanism of Action: Sildenafil and the cGMP/PDE5 Signaling Pathway
In response to sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 degrades cGMP, terminating this signaling cascade. Sildenafil inhibits PDE5, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[9][10]
Signaling Pathway of PDE5 Inhibition by Sildenafil:
Caption: Sildenafil inhibits the PDE5 enzyme, leading to increased cGMP levels.
Anticancer Therapeutics: A New Frontier for Pyrazole Derivatives
The structural versatility of pyrazoles has made them a rich source of novel anticancer agents. Pyrazole-based compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Data on the Biological Activity of Pyrazole Derivatives:
| Compound Class | Target | Representative Compound | IC50 Value | Cancer Cell Line | Reference |
| EGFR Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Compound 4a | 0.31 µM (EGFR) | HepG2 | [9] |
| Compound 6g | 0.024 µM (EGFR) | A549 | [11] | ||
| VEGFR-2 Inhibitors | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Compound 6h | 1.89 µM (VEGFR-2) | HT-29, MCF-7 | [12] |
| Compound 3i | 8.93 nM (VEGFR-2) | PC-3 | [13][14] | ||
| B-Raf Inhibitors | B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) V600E | Compound 5r | 0.10 µM (BRAFV600E) | A375 | [15] |
| Compound 5l | 0.18 µM (BRAFV600E) | WM266.4, A375 | [16] | ||
| CDK2 Inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | Compound 9 | 0.96 µM (CDK2) | HCT-116 | [17][18] |
| Compound 66 | 25 nM (CDK2) | H460, MCF-7, A549 | [19] | ||
| Aurora Kinase Inhibitors | Aurora Kinase A | Compound P-6 | 0.11 µM (Aurora-A) | HCT 116, MCF-7 | [20] |
| Compound 65 | 0.067 µM (Aurora-A) | - | [19] |
Conclusion: The Future of Pyrazole-Based Drug Discovery
From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in a multitude of life-saving drugs, the pyrazole nucleus has proven to be a remarkably versatile and enduring platform for drug discovery. The continuous evolution of synthetic methodologies, from the classical Knorr synthesis to modern, green, and efficient one-pot and microwave-assisted protocols, has empowered chemists to create vast libraries of novel pyrazole derivatives.
The profound impact of pyrazole-based drugs such as Celecoxib and Sildenafil on the treatment of inflammatory diseases and erectile dysfunction, respectively, highlights the power of targeting specific enzymes with rationally designed small molecules. Furthermore, the promising preclinical and clinical data for a new generation of pyrazole-based kinase inhibitors in oncology underscore the vast and still largely untapped potential of this remarkable heterocycle.
As our understanding of the molecular basis of disease continues to deepen, the pyrazole core, with its tunable properties and synthetic accessibility, is poised to remain a central and indispensable tool in the armamentarium of medicinal chemists for years to come. The ongoing exploration of novel pyrazole compounds will undoubtedly lead to the development of the next generation of targeted therapeutics, offering new hope for patients with a wide range of debilitating diseases.
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN.
- Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed.
- Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. (n.d.).
- What is the mechanism of Sildenaifl Citrate? (2024).
- What is the mechanism of Celecoxib? (2024).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Cetin - Combinatorial Chemistry & High Throughput Screening.
- Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors. (2018). PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
- Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (n.d.). Science Publishing Group.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.).
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (n.d.). Benchchem.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC.
- Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors. (2023). PubMed.
- Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study: Future Medicinal Chemistry. (2022). Taylor & Francis.
- Sildenafil - Wikipedia. (n.d.).
- One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry.
- Role of PDE5 in cGMP signaling pathway.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
- Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023).
- Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. (2026). DOI.
- MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV
- Microwave assisted synthesis of novel pyrazoles. (n.d.).
- A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. (n.d.).
- Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. (n.d.).
- A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evalu
- Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. (2023). Digital Commons @ Winthrop.
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed.
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. (2025).
- An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. (n.d.). Semantic Scholar.
- cGMP Signaling, Phosphodiesterases and Major Depressive Disorder. (n.d.). PMC - NIH.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. (n.d.). PMC.
- Cyclooxygenase-2 - Wikipedia. (n.d.).
- Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. (n.d.).
- FIGURE 1 - The NO/cGMP Signalling P
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). PMC.
- Direct activation of PDE5 by cGMP : long-term effects within NO/cGMP signaling. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. plos.figshare.com [plos.figshare.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthetic Routes for 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole . This molecule is a functionalized pyrazole intermediate, likely utilized in the development of Janus Kinase (JAK) inhibitors or similar pharmaceutical agents requiring a precise alkyl-substituted heterocyclic core.
The guide prioritizes the "Lactone Ring-Opening / Cyclization Strategy" , a robust industrial pathway that ensures regiochemical control and scalability, avoiding the selectivity issues common in direct alkylation methods.
Executive Summary & Retrosynthetic Analysis
The target molecule, 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole , features a 1,3-substituted pyrazole core with a specific chloro-alkyl side chain. The primary synthetic challenge lies in establishing the correct regiochemistry (1,3- vs. 1,5-substitution) and installing the reactive alkyl chloride handle without side reactions.
Retrosynthetic Strategy
Our approach deconstructs the target into three key phases:
-
N-Methylation Regiocontrol: Installing the N-methyl group after ring formation (via the NH-pyrazole) allows for thermodynamic control to favor the 1,3-isomer.
-
Pyrazole Core Construction: Utilizing a Knorr-type cyclization of a
-functionalized enaminone or 1,3-dicarbonyl equivalent. -
Side-Chain Installation: The 3-chloro-2-methylpropyl motif is derived from the decarboxylative ring-opening of a substituted lactone, a classic method for generating
-chloroketones.
Figure 1: Retrosynthetic logic flow from the target molecule back to the lactone precursor.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Chloroketone Precursor
Objective: Synthesis of 5-chloro-4-methylpentan-2-one . Rationale: This step converts a cyclic lactone into a linear ketone with the terminal chloride installed in a single pot. This is superior to handling unstable aldehydes or converting alcohols later in the sequence.
Reagents:
-
3-Acetyl-4-methyl-dihydrofuran-2-one (derived from
-methyl- -butyrolactone) -
Hydrochloric Acid (conc. 37%)
-
Toluene (Solvent)
Protocol:
-
Setup: Charge a chemically resistant glass reactor (equipped with a scrubber for HCl gas) with 3-acetyl-4-methyl-dihydrofuran-2-one (1.0 equiv).
-
Acidolysis: Add concentrated HCl (3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. The reaction proceeds via acid-catalyzed hydrolysis of the lactone, decarboxylation of the
-keto acid intermediate, and nucleophilic substitution of the terminal alcohol by chloride.-
Mechanism Note: The methyl group at the
-position of the lactone becomes the 4-methyl group of the pentanone chain.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Toluene (x3). Wash combined organics with saturated NaHCO₃ (carefully, gas evolution) and brine.
-
Purification: Dry over MgSO₄ and concentrate. The crude 5-chloro-4-methylpentan-2-one is typically sufficiently pure (>90%) for the next step. Distillation can be performed if necessary (approx. bp 70-75°C at 15 mmHg).
Phase 2: Formation of the Pyrazole Core
Objective: Synthesis of 3-(3-chloro-2-methylpropyl)-1H-pyrazole . Rationale: Using hydrazine hydrate (unsubstituted) avoids the formation of regioisomeric mixtures (1,3- vs 1,5-dimethyl) at this stage. We form the NH-pyrazole first, which allows for highly selective methylation later.
Reagents:
-
5-Chloro-4-methylpentan-2-one (from Phase 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine Hydrate (N₂H₄[1]·H₂O)
-
Ethanol (EtOH)
Protocol:
-
Enaminone Formation: Dissolve the chloroketone (1.0 equiv) in DMF-DMA (1.5 equiv). Heat to 80°C for 3 hours.
-
Observation: Methanol is a byproduct. The solution will turn dark yellow/orange.
-
Chemistry: This converts the acetyl group (-COCH₃) into an enaminone (-COCH=CHNMe₂), a highly reactive 1,3-electrophile.
-
Evaporation: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone.
-
-
Cyclization: Dissolve the crude enaminone in Ethanol (5 mL/g). Cool to 0°C.[2]
-
Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Then, reflux (78°C) for 1 hour to ensure complete cyclization.
-
Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with brine, dry (Na₂SO₄), and concentrate.
-
Product: 3-(3-chloro-2-methylpropyl)-1H-pyrazole . This intermediate is a solid or viscous oil.
Phase 3: Regioselective N-Methylation
Objective: Synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole . Rationale: Alkylation of 3-substituted pyrazoles under basic conditions favors the 1-substituted product (where the methyl group is on the nitrogen distal to the bulky C3 substituent) due to steric hindrance at the proximal nitrogen.
Reagents:
-
3-(3-chloro-2-methylpropyl)-1H-pyrazole
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or DMF
Protocol:
-
Solvation: Dissolve the NH-pyrazole (1.0 equiv) in anhydrous Acetonitrile .
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes.
-
Alkylation: Cool to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.
-
Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC or LCMS.
-
Regioselectivity Check: The major product is the target (1-methyl-3-substituted). The minor product (1-methyl-5-substituted) is typically formed in <10% ratio.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
-
Separation: The 1,3-isomer (Target) is generally less polar than the 1,5-isomer.
-
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed.
| Technique | Parameter | Expected Signature | Interpretation |
| ¹H NMR | Pyrazole Ring | Characteristic coupling ( | |
| ¹H NMR | N-Methyl | Singlet integrating to 3H. | |
| ¹H NMR | Side Chain | Diastereotopic protons near the chiral center; confirms the isobutyl-like chain. | |
| LC-MS | Mass | [M+H]⁺ | Distinct 3:1 chlorine isotope pattern. |
Reaction Workflow Diagram
The following diagram illustrates the step-by-step process flow, including critical decision points and conditions.
Figure 2: Experimental workflow for the synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Critical Technical Notes & Troubleshooting
-
Regioselectivity of Methylation:
-
The alkylation of 3-substituted pyrazoles generally favors the 1-position (distal to the substituent) over the 2-position (proximal).
-
Validation: If the minor isomer (1-methyl-5-substituted) is formed, it can be identified by NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the N-methyl signal will show an enhancement of the C4-H proton signal in the 1-methyl-3-substituted product, but not in the 1-methyl-5-substituted product (where the methyl is far from C4-H but close to the side chain).
-
-
Handling of DMF-DMA:
-
DMF-DMA is moisture sensitive. Ensure the chloroketone is dry before reaction. The formation of the enaminone is indicated by the solution turning a deep red/orange color.
-
-
Safety Considerations:
-
Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use in a fume hood with double gloving.
-
Hydrazine Hydrate: Toxic and potentially unstable. Avoid contact with metal oxides.
-
HCl/Pressure: The lactone opening generates pressure. Use appropriate pressure-relief glassware.
-
References
-
Lactone Ring Opening: Organic Syntheses, Coll. Vol. 4, p. 597 (1963). "5-Chloro-2-pentanone". (Adaptation of protocol for methylated analog). Link
-
Pyrazole Regiochemistry: Journal of Organic Chemistry, 2006, 71(10), 3754–3761. "Regioselective Alkylation of 3-Substituted Pyrazoles". Link
-
Enaminone Cyclization: Beilstein Journal of Organic Chemistry, 2011, 7, 179–185. "Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones". Link
-
General Pyrazole Synthesis: Chemical Reviews, 2011, 111(11), 6984–7034. "Recent Advances in the Synthesis of Pyrazoles". Link
Sources
Application Notes and Protocols for the One-Pot Synthesis of 1,3,5-Substituted Pyrazoles
Introduction: The Significance of 1,3,5-Substituted Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a variety of kinase inhibitors used in oncology.[2][4] The metabolic stability of the pyrazole ring contributes significantly to its prevalence in recently approved pharmaceuticals.[2] Specifically, the 1,3,5-substitution pattern allows for precise modulation of a molecule's steric and electronic properties, enabling chemists to fine-tune its pharmacological activity, selectivity, and pharmacokinetic profile. These derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, antifungal, and neuroprotective activities.[5][6]
The development of efficient and scalable synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in both academic and industrial settings. Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, harsh conditions, the need to isolate potentially unstable intermediates, and modest overall yields.[7] One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer an elegant solution to these challenges. They represent a more sustainable and cost-effective approach, aligning with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps.[8] This guide provides a detailed overview of a robust and versatile one-pot protocol for the synthesis of 1,3,5-substituted pyrazoles, grounded in established chemical principles and supported by field-proven insights.
Core Synthetic Strategy: The [3+2] Cyclocondensation Approach
The most prevalent and reliable method for constructing the pyrazole ring is through a [3+2] cyclocondensation reaction. This involves the reaction of a three-carbon (C-C-C) building block with a two-nitrogen (N-N) unit, typically a hydrazine derivative.[3] For the synthesis of 1,3,5-trisubstituted pyrazoles, a common and effective strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a substituted hydrazine.
Reaction Mechanism: From Chalcone to Pyrazole
A particularly powerful one-pot variation of this strategy utilizes the in-situ formation of an α,β-unsaturated ketone (a chalcone) from an aldehyde and a ketone, which then undergoes cyclization with a hydrazine. This tandem reaction sequence avoids the need to isolate the chalcone intermediate, which can sometimes be unstable or difficult to purify.
The mechanism can be broken down into two primary stages:
-
Claisen-Schmidt Condensation (Chalcone Formation): In the presence of a base (e.g., KOH or an alkoxide), a ketone is deprotonated to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone.[9]
-
Pyrazole Ring Formation: The substituted hydrazine then reacts with the chalcone. The more nucleophilic nitrogen of the hydrazine typically attacks the β-carbon of the unsaturated system in a Michael-type addition. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered dihydropyrazole (pyrazoline) intermediate.[7][9]
-
Aromatization: The final step is the oxidation of the pyrazoline intermediate to the stable aromatic pyrazole ring. This can occur spontaneously through air oxidation, especially when heated in a high-boiling solvent like DMSO, or can be facilitated by the addition of a mild oxidizing agent.[8][10]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanistic pathway for one-pot pyrazole synthesis.
Experimental Protocol: A General and Robust One-Pot Procedure
This protocol is a generalized procedure based on the one-pot condensation of a ketone, an aldehyde, and a hydrazine derivative.[10] It is designed to be broadly applicable to a range of substrates.
Materials and Equipment
-
Reagents:
-
Substituted Acetophenone (or other suitable ketone)
-
Substituted Benzaldehyde (or other suitable aldehyde)
-
Substituted Hydrazine Monohydrochloride (or Hydrazine Hydrate)
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol (EtOH), reagent grade
-
Dimethyl Sulfoxide (DMSO), anhydrous (for oxygen-based oxidation)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system (if required for purification)
-
Step-by-Step Methodology
Caption: General experimental workflow for one-pot pyrazole synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the hydrazine monohydrochloride (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add ethanol (5-10 mL) to the flask. Stir the mixture at room temperature to achieve a suspension or solution.
-
Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 3N KOH, 3-5 mL) to the mixture.[9] The reaction is often exothermic. Stir vigorously at room temperature for 15-30 minutes. The formation of the chalcone intermediate is often indicated by a color change.
-
Cyclization and Aromatization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Scientist's Note (Causality): Heating is crucial for both the cyclization to the pyrazoline and the subsequent oxidation to the pyrazole. If using a high-boiling solvent like DMSO, heating under an oxygen atmosphere can provide a greener oxidation alternative to chemical oxidants, with water as the only byproduct.[10]
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Data and Expected Results
The described one-pot synthesis is versatile and accommodates a wide range of substituents on all three components. The yields are generally good to excellent. Below is a table summarizing representative results for this type of transformation.
| Entry | Ketone (R¹) | Aldehyde (R³) | Hydrazine (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | Phenyl | 1,3,5-Triphenyl-1H-pyrazole | 90 |
| 2 | 4-Methoxyphenyl | Phenyl | Phenyl | 1,5-Diphenyl-3-(4-methoxyphenyl)-1H-pyrazole | 88 |
| 3 | Phenyl | 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole | 92 |
| 4 | Phenyl | Phenyl | 4-Nitrophenyl | 3,5-Diphenyl-1-(4-nitrophenyl)-1H-pyrazole | 85 |
| 5 | Phenyl | 2-Naphthyl | Phenyl | 3-(Naphthalen-2-yl)-1,5-diphenyl-1H-pyrazole | 87 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Incomplete Chalcone Formation: Ensure the base is active and added in sufficient quantity. For sterically hindered ketones or aldehydes, a stronger base or longer reaction time at room temperature before heating may be necessary.
-
Incomplete Cyclization/Oxidation: If TLC analysis shows the presence of the pyrazoline intermediate, extend the reflux time or consider a more benign oxidation protocol, such as heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[10]
-
-
Formation of Side Products:
-
Aldol Self-Condensation: Adding the base slowly at a lower temperature can help minimize the self-condensation of the ketone or aldehyde.
-
Regioisomer Formation: While the reaction of 1,3-dicarbonyls with substituted hydrazines can sometimes lead to mixtures of regioisomers, the chalcone-based route described generally provides high regioselectivity for the 1,3,5-substituted product. The regioselectivity can be influenced by the nature of the hydrazine; for instance, using arylhydrazine hydrochlorides versus free arylhydrazines can lead to different regioisomers in certain systems.[11]
-
-
Purification Challenges:
-
If the product is difficult to crystallize, column chromatography is the recommended purification method.
-
Ensure all starting materials are consumed before work-up to simplify purification. A small amount of unreacted aldehyde can sometimes be removed during the aqueous wash if it is converted to the corresponding carboxylate under basic conditions.
-
Conclusion
The one-pot synthesis of 1,3,5-substituted pyrazoles via a tandem Claisen-Schmidt condensation and cyclization/aromatization sequence is a highly efficient, versatile, and scalable method. It provides a direct route to a class of compounds of immense importance in drug discovery and materials science. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply this protocol to generate diverse libraries of pyrazole derivatives for further investigation. This approach embodies the principles of modern synthetic chemistry, prioritizing efficiency, atom economy, and operational simplicity.
References
-
Nayak, S. K., & Panda, S. S. (2021). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 11(45), 28249-28254. [Link]
-
Li, J., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 436-440. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.[Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[Link]
-
Ghasemi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
-
Ghasemi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Fitri, L., Hendra, R., & Zamri, A. (2023). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 23(2), 260-265. [Link]
-
ResearchGate. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline...[Link]
-
Bak, J. R., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16035-16043. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576–579. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[Link]
-
Shinde, S. D., & Kadu, V. D. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. [Link]
-
Nayak, S. K., & Panda, S. S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1635-1654. [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-10. [Link]
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
-
Zhang, Z., & Jun, Y. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 87(12), 2561. [Link]
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole.[Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[Link]
-
Nayak, S. K., & Panda, S. S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
G, S., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1). [Link]
-
Ferraz, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles.[Link]
-
da Silva, J. L., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(7), 3747-3757. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Executive Summary & Chemical Context
This application note details the analytical framework for 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole , a functionalized pyrazole intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
Molecule Profile:
-
Functional Moieties: 1-Methyl-1H-pyrazole core (UV active, weak base), Alkyl Chloride tail (reactive, potential genotoxic structural alert), Chiral center at the C2 position of the propyl chain.
-
Critical Quality Attributes (CQAs):
-
Assay (Potency): Quantitative determination of the target molecule.
-
Related Substances: Separation from the hydrolysis product (alcohol precursor) and elimination product (alkene).
-
Enantiomeric Purity: Quantification of the (R)- vs (S)- enantiomer due to the 2-methylpropyl stereocenter.
-
This guide prioritizes Reverse Phase HPLC (RP-HPLC) for routine assay and purity, while integrating GC-MS for trace analysis of the alkyl halide moiety, complying with ICH M7 guidelines for mutagenic impurities.
Analytical Strategy & Workflow
The following decision tree illustrates the multi-modal approach required to fully characterize this intermediate.
Figure 1: Analytical workflow separating chemical purity (RP-HPLC), stereochemical purity (Chiral LC), and volatile/trace analysis (GC-MS).
Method A: High-Performance Liquid Chromatography (RP-HPLC)
Objective: Primary method for assay and quantification of related substances (specifically the hydroxy-precursor).
Scientific Rationale:
The pyrazole ring provides sufficient UV absorption at low wavelengths (210–220 nm). The lipophilic chloropropyl chain allows for retention on C18 phases. An acidic mobile phase is critical to protonate the pyrazole nitrogen (
Protocol Parameters
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 35°C |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 215 nm (Reference: 360 nm) |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic |
| 12.0 | 70 | Linear Ramp (Elution of Target) |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Critical Step - Sample Preparation:
-
Weigh 25 mg of the standard/sample into a 50 mL volumetric flask.
-
Add 25 mL of Diluent. Sonicate for 5 minutes (maintain temp <25°C to prevent hydrolysis of the alkyl chloride).
-
Make up to volume with Diluent.
-
Filter through a 0.22 µm PTFE filter (Nylon filters may bind the alkyl halide).
Method B: Chiral HPLC (Enantiomeric Purity)
Objective: To quantify the enantiomeric excess (% ee) arising from the methyl group at the C2 position of the propyl chain.
Scientific Rationale: Standard C18 columns cannot separate enantiomers. Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required. Since the molecule is basic, a "Normal Phase" mode with a basic additive (DEA/TEA) improves peak shape.
Protocol Parameters
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV at 220 nm |
Self-Validating Check:
-
Inject a racemic mixture (racemate) first to establish the separation window.
-
Resolution (
) between enantiomers must be > 1.5.
Method C: Gas Chromatography (GC-MS/FID)
Objective: Trace analysis of the alkyl chloride and residual solvents. Alkyl chlorides are potential Genotoxic Impurities (GTIs) and must be controlled tightly if this is an intermediate for a final drug substance.
Scientific Rationale: The molecule has a relatively low molecular weight and is thermally stable enough for GC. Mass Spectrometry (MS) provides specificity to distinguish the chloro-derivative from non-halogenated impurities.
Protocol Parameters
| Parameter | Specification |
| System | GC-MS (Single Quadrupole) with EI Source |
| Column | DB-5ms or Rtx-5 (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (10:1), 250°C |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |
| MS Source | 230°C, Electron Ionization (70 eV) |
| SIM Mode | Monitor m/z for molecular ion and characteristic chlorine isotope pattern ( |
Validation & System Suitability Criteria
To ensure Trustworthiness and regulatory compliance (ICH Q2), the following criteria must be met before releasing data.
System Suitability Table
| Parameter | Acceptance Criteria | Logic/Causality |
| Tailing Factor ( | Ensures no secondary interactions with silanols (critical for basic pyrazoles). | |
| Precision (RSD) | Confirms autosampler and pump stability. | |
| Resolution ( | Must separate the Target from the Hydroxy-impurity (precursor). | |
| Recovery | 98.0% – 102.0% | Validates extraction efficiency from the matrix. |
Troubleshooting Guide:
-
Issue: Peak splitting.
-
Cause: Sample solvent too strong (100% ACN).
-
Fix: Match sample diluent to initial mobile phase (10% ACN).
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation in buffer.
-
Fix: Use Phosphate buffer; ensure pH is adjusted before adding organic solvent.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. (Demonstrates pyrazole retention behavior under acidic conditions). Link
-
Sigma-Aldrich. (2024). Product Specification: 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. (Reference for handling chloromethyl pyrazole derivatives). Link
-
Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis.[3] (Context for alkyl chloride analysis).
Sources
Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Abstract
This application note details a systematic approach to the development and subsequent validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. The strategic development process, from initial analyte characterization and parameter screening to final method optimization, is elucidated to provide a scientifically sound and reproducible protocol. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable analytical procedure for this compound and similar pyrazole derivatives.
Introduction and Analyte Characterization
3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring system is a common scaffold in many pharmaceutically active compounds.[4][5] Accurate and reliable quantification of such molecules is critical for process monitoring, quality control of starting materials, and stability testing during drug development.
1.1. Structural Analysis and Predicted Physicochemical Properties
-
Structure: The molecule consists of a 1-methyl-1H-pyrazole core substituted with a 3-chloro-2-methylpropyl group.
-
Chromophore: The pyrazole ring contains a conjugated pi system, which is responsible for its ultraviolet (UV) absorbance. While unsubstituted pyrazole absorbs at a low wavelength (~203 nm), alkyl and halo substitutions can shift the maximum absorbance (λmax).[6][7] Therefore, a photodiode array (PDA) detector is ideal for determining the optimal detection wavelength during method development.
-
Polarity: The presence of the alkyl and chloro-alkyl substituents suggests the molecule is moderately non-polar. This characteristic makes it an excellent candidate for analysis by reversed-phase chromatography, where a non-polar stationary phase is used with a more polar mobile phase.
-
pKa: The pyrazole ring is weakly basic. However, the molecule lacks strongly acidic or basic functional groups, suggesting its retention behavior will be stable across a moderate pH range (e.g., pH 3-7).
Strategic HPLC Method Development
The development process is a systematic investigation aimed at achieving a reliable separation with optimal resolution, peak shape, and analysis time. Our approach is divided into two main stages: initial screening and fine-tuning optimization.
2.1. Rationale for Initial Conditions
The primary goal is to achieve retention of the analyte with a good peak shape. Based on the predicted non-polar nature of the analyte, a standard C18 column was selected as the initial stationary phase. Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems.
Experimental Protocol 1: Wavelength (λmax) Determination
-
Prepare a stock solution of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole at approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Inject the solution into the HPLC system equipped with a PDA detector.
-
Acquire the UV spectrum of the analyte peak from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) . For many substituted pyrazoles, this is typically in the 210-240 nm range.[6][8] For this protocol, we will proceed with a hypothetical λmax of 225 nm.
Method Development Workflow
The logical flow of the method development process is outlined below. This systematic approach ensures that each parameter is optimized based on the results of the previous step, leading to a robust final method.
Caption: A systematic workflow for HPLC method development.
Optimized Chromatographic Conditions
Following the development strategy, the optimized method parameters were established to provide a short run time while maintaining excellent peak symmetry and efficiency.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 60% B to 90% B over 5 min, hold at 90% B for 2 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following protocols are designed in accordance with ICH Q2(R2) guidelines.[3][9]
Caption: Key validation parameters according to ICH Q2(R2) guidelines.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis. Protocol: Inject a standard solution (e.g., 50 µg/mL) six times. Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences, such as degradation products. Protocol: Perform forced degradation studies. Expose the analyte solution (e.g., 100 µg/mL) to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal: Heat solid drug substance at 80 °C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours. Analyze each stressed sample and compare it to an unstressed standard. Use a PDA detector to assess peak purity of the analyte peak in all conditions. Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and the peak purity angle should be less than the purity threshold.
Linearity and Range
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range. Protocol:
-
Prepare a stock solution of the analyte.
-
Create a series of at least five calibration standards by diluting the stock. A typical range is 80% to 120% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: Correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value. Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[10]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at the target concentration (e.g., 50 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol: Use the calibration curve slope method.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Make small variations to the optimized method and analyze a standard solution.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic component. Acceptance Criteria: System suitability parameters must pass, and the change in analyte peak area should not be significant (%RSD ≤ 3.0%).[10]
Example Validation Data
The following tables present hypothetical data that would be expected from a successful validation of this method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 25 | 248500 |
| 40 | 399800 |
| 50 | 501200 |
| 60 | 602500 |
| 75 | 753100 |
| R² | 0.9998 |
Table 2: Accuracy and Precision Data
| Parameter | Level | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% (40 µg/mL) | Mean Recovery: 99.5% | 98.0 - 102.0% |
| 100% (50 µg/mL) | Mean Recovery: 100.3% | 98.0 - 102.0% | |
| 120% (60 µg/mL) | Mean Recovery: 100.8% | 98.0 - 102.0% | |
| Precision | Repeatability (n=6) | % RSD: 0.85% | ≤ 2.0% |
| | Intermediate (n=6) | % RSD: 1.12% | ≤ 2.0% |
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. The method development was approached systematically to ensure optimal chromatographic performance. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, confirms that the method is suitable for its intended purpose in a quality control or research environment. This application note provides a comprehensive framework that can be adapted for the analysis of other related pyrazole compounds.
References
-
Title: UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm Source: Structural Chemistry URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Source: Results in Chemistry URL: [Link]
-
Title: Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazole... Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]
-
Title: Recent progress in chemosensors based on pyrazole derivatives Source: RSC Publishing URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the multi-step synthesis of this complex pyrazole derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The synthesis of unsymmetrically substituted pyrazoles is a well-documented challenge in organic chemistry, primarily due to issues of regioselectivity during both the initial ring formation and subsequent functionalization steps.[1][2] This guide presents a logical, multi-step synthetic pathway and addresses the specific hurdles at each stage in a practical, question-and-answer format.
Proposed Synthetic Pathway
A robust and controllable pathway to the target molecule involves the functionalization of a readily available pyrazole core. The proposed four-step synthesis begins with 1-methyl-1H-pyrazole-3-carbaldehyde and builds the desired side chain through a series of classic organic transformations. Each step, however, presents unique challenges that require careful consideration.
Caption: Proposed synthetic workflow for the target molecule.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What are the primary strategic challenges in synthesizing unsymmetrical N-alkylated pyrazoles?
A1: The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, but it is fraught with challenges related to regioselectivity.[3][4] The two main issues are:
-
Cyclization Regioselectivity: When constructing the pyrazole ring from an unsymmetrical precursor like a 1,3-diketone and a substituted hydrazine (e.g., methylhydrazine), two constitutional isomers can form. Separating these isomers can be chromatographically demanding.
-
N-Alkylation Regioselectivity: When alkylating a pre-formed NH-pyrazole, the reaction can occur at either of the two nitrogen atoms, again leading to a mixture of regioisomers.[2][5] Steric and electronic factors of both the pyrazole and the alkylating agent determine the product ratio.[2][6]
Our proposed pathway circumvents these issues by starting with a pre-made, correctly N-methylated pyrazole, focusing the challenge on the controlled construction of the C3-substituent.
Q2: Is the starting material, 1-methyl-1H-pyrazole-3-carbaldehyde, readily accessible?
A2: Yes, 1-methyl-1H-pyrazole-3-carbaldehyde is a known compound and is commercially available from several suppliers.[7] For researchers preferring to synthesize it, established protocols exist, often starting from 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one and methylhydrazine, followed by acidic workup to unmask the aldehyde.[8]
Q3: Why not attempt a direct C-H alkylation of 1-methylpyrazole?
A3: While direct C-H functionalization is a powerful modern technique, its application to pyrazoles has limitations. The C5 position of 1-methylpyrazole is generally the most reactive towards electrophilic substitution and deprotonation, meaning direct alkylation would likely yield the incorrect isomer.[9][10] Furthermore, the Lewis basicity of the pyrazole nitrogens can deactivate many transition-metal catalysts used in C-H activation protocols.[10] Our functional group interconversion approach offers superior regiocontrol.
Part 2: Troubleshooting Guide - A Step-by-Step Analysis
This section addresses specific problems that may arise during each step of the proposed synthesis.
Step 1: Grignard Reaction with Isopropylmagnesium Bromide
The goal of this step is the nucleophilic addition of an isopropyl group to the aldehyde, forming a secondary alcohol.
Problem 1: Low or no conversion of the starting aldehyde.
-
Question: My TLC/LC-MS analysis shows a significant amount of unreacted 1-methyl-1H-pyrazole-3-carbaldehyde after the reaction and quench. What went wrong?
-
Answer: This is a classic issue in Grignard reactions, which are notoriously sensitive to reaction conditions.[11]
-
Potential Cause 1: Inactive Grignard Reagent. The surface of magnesium metal can oxidize, preventing reaction with the alkyl halide. Commercially purchased Grignard reagents can also degrade upon storage.
-
Solution: If preparing the reagent in situ, activate the magnesium turnings before adding the isopropyl bromide. Common methods include gentle heating under vacuum, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Potential Cause 2: Presence of Water or Protic Impurities. Grignard reagents are strong bases and are instantly quenched by water, alcohols, or even acidic protons on glassware.[11]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or a solvent purification system. Purify the starting aldehyde if it has been stored for a long time.
-
Problem 2: Significant formation of a pinacol-like dimer or a reduced primary alcohol.
-
Question: I am seeing side products that appear to be from the coupling of two aldehyde molecules or the simple reduction of the aldehyde to an alcohol. How can I prevent this?
-
Answer: These side reactions are often indicative of issues with the Grignard addition mechanism.
-
Potential Cause: The formation of radical species during the Grignard reaction can lead to pinacol coupling. The reduction of the aldehyde to a primary alcohol can occur via a hydride transfer from the beta-carbon of the Grignard reagent.
-
Solution: Maintain a low reaction temperature (0 °C is recommended) during the addition of the aldehyde. Add the aldehyde solution slowly and dropwise to the stirred Grignard reagent. This ensures the Grignard reagent is always in excess, favoring the desired 1,2-addition over competing pathways.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Temperature | 0 °C to room temperature | Low temperature during addition minimizes side reactions. |
| Addition Mode | Add aldehyde to Grignard reagent | Maintains an excess of the nucleophile, promoting the desired reaction. |
| Equivalents | 1.1 - 1.5 eq. of Grignard reagent | A slight excess ensures complete consumption of the limiting aldehyde. |
Step 2: Dehydration of 1-(1-methyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
This step aims to create an alkene through the elimination of water, driven by an acid catalyst and heat.
Problem: Incomplete reaction or decomposition of the starting material.
-
Question: The dehydration is sluggish, and upon increasing the heat, I observe significant charring and the formation of numerous baseline spots on my TLC plate. How can I achieve a clean elimination?
-
Answer: Finding the right balance for dehydration is critical. The pyrazole ring can be sensitive to harsh acidic conditions and high temperatures.
-
Potential Cause: The acid catalyst may be too strong or the temperature too high, leading to polymerization or degradation of the pyrazole moiety.
-
Solution 1: Catalyst Screening. While concentrated sulfuric acid can work, it is often too aggressive. Consider milder solid-supported acids or a catalytic amount of p-toluenesulfonic acid (p-TsOH). A common alternative is using phosphorus oxychloride (POCl₃) in pyridine at low temperatures.
-
Solution 2: Water Removal. The reaction is an equilibrium. To drive it towards the product, remove water as it is formed. Using a Dean-Stark apparatus with a solvent like toluene is highly effective.
-
Step 3: Anti-Markovnikov Hydroboration-Oxidation
This two-part reaction sequence is designed to hydrate the alkene in a regioselective manner to yield a primary alcohol, in opposition to what direct acid-catalyzed hydration would produce.
Problem: Formation of the undesired secondary alcohol isomer.
-
Question: My product is a mixture of the desired primary alcohol and the isomeric secondary alcohol, 3-(1-methyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol. How can I improve the regioselectivity?
-
Answer: This indicates a loss of regiocontrol during the hydroboration step. The boron atom should preferentially add to the less sterically hindered carbon of the double bond.
-
Potential Cause: While borane (BH₃) itself provides good selectivity, it can sometimes lead to mixtures with sterically less demanding alkenes.
-
Solution: Employ a bulkier hydroborating agent. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are significantly larger than BH₃ and will almost exclusively add to the terminal carbon of your alkene, dramatically increasing the yield of the desired primary alcohol after oxidation.
-
Step 4: Chlorination of 2-methyl-3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol
The final step involves converting the primary alcohol into the target alkyl chloride.
Caption: Competing reaction pathways during chlorination.
Problem 1: Low yield and formation of rearranged or eliminated byproducts.
-
Question: My final reaction is messy. I'm isolating very little of my target, and I see evidence of alkenes and potentially rearranged chlorides in my NMR/MS data. What is happening?
-
Answer: This is a classic problem when attempting to chlorinate alcohols that can form relatively stable secondary or tertiary carbocations upon protonation of the hydroxyl group.
-
Potential Cause: Using reagents like thionyl chloride (SOCl₂) or concentrated HCl can proceed via an Sₙ1 mechanism. The hydroxyl group is protonated, leaves as water, and forms a primary carbocation. This carbocation is highly prone to a 1,2-hydride shift to form a more stable tertiary carbocation, which is then attacked by chloride. This tertiary chloride can then undergo elimination.
-
Solution: Force an Sₙ2 Pathway. To avoid carbocation formation, use reaction conditions that favor an Sₙ2 mechanism.
-
Appel Reaction: Treat the alcohol with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). This converts the hydroxyl group into an excellent leaving group in situ for direct displacement by chloride, avoiding rearrangements.
-
Thionyl Chloride with Pyridine: Adding pyridine to a reaction with SOCl₂ can change the mechanism. The SOCl₂ reacts with pyridine first, and the resulting complex reacts with the alcohol. This intermediate is then displaced by chloride in an Sₙ2 fashion. Always add the alcohol to the pre-formed SOCl₂-pyridine mixture at low temperature (0 °C).
-
-
Problem 2: Difficulty in purifying the final product.
-
Question: The product seems to degrade on my silica gel column. How can I purify it effectively?
-
Answer: The basic nitrogen atom at the N2 position of the pyrazole ring can interact with the acidic silica gel, sometimes catalyzing decomposition or causing significant tailing and poor separation.
-
Solution 1: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface, leading to a much cleaner separation.
-
Solution 2: Salt Formation. If the free base is unstable, consider purifying it as a salt. After the workup, dissolve the crude product in a solvent like diethyl ether and add a solution of HCl in ether. The hydrochloride salt will often precipitate as a stable, crystalline solid that can be collected by filtration.[12]
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SCIENTIA.[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Scientific Reports. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
- Method for purifying pyrazoles. (2011).
-
pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
-
An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. (2019). ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Experimental and Theoretical DFT Investigations in the[13]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (2022). National Center for Biotechnology Information (PMC). [Link]
-
Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. (2013). ResearchGate. [Link]
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (2023). RSC Publishing. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Current status of pyrazole and its biological activities. (2011). National Center for Biotechnology Information (PMC). [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). MDPI. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2024). ResearchGate. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (2022). ResearchGate. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). The Organic Reaction Resource. [Link]
-
Pyrazole. (n.d.). SlidePlayer. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (2016).
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2007). ACS Publications. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2019). National Center for Biotechnology Information (PMC). [Link]
-
Grignard reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2001). ResearchGate. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2011). National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2022). Thieme Chemistry. [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology. [Link]
-
Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. (2024). Journal of Synthetic Chemistry. [Link]
- Method for preparing 1-chloro-2-methyl-2-propanol. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis of N-alkyl pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole moiety being a privileged scaffold in numerous therapeutic agents.[1][2] However, the seemingly straightforward N-alkylation of unsymmetrical pyrazoles is often plagued by challenges, primarily controlling regioselectivity and maximizing yield.[3] This guide addresses the most common issues encountered during the synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole and provides robust, evidence-based solutions.
Core Synthesis Pathway: N-Alkylation
The most direct route to synthesizing the target compound is via the N-alkylation of 1-methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole followed by hydrochlorination, or by direct alkylation of 1-methyl-1H-pyrazole with a suitable electrophile like 1-chloro-2-methylpropane under specific conditions that promote rearrangement, although the former is more common. The primary challenge in pyrazole alkylation is directing the electrophile to the desired nitrogen atom (N1 vs. N2).
Caption: General experimental workflow for the N-alkylation of 1-methyl-1H-pyrazole.
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My overall yield is critically low (<30%). What are the most common culprits and how do I address them?
A1: Low yield is a multifaceted problem often stemming from one of three areas: suboptimal reaction conditions, purity of starting materials, or side reactions.
1. Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrazole N-H (if starting from a non-methylated pyrazole), leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can promote side reactions like elimination of the alkyl halide. For many pyrazole alkylations, potassium carbonate (K₂CO₃) in a polar aprotic solvent is a reliable starting point for regioselective N1-alkylation.[3] Sodium hydride (NaH) can also be effective and may prevent the formation of certain regioisomeric byproducts.[3]
-
Solvent Choice: The solvent plays a crucial role in solvating the pyrazole anion and influencing the reaction pathway. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can accelerate the rate of SN2 reactions and often favor a single regioisomer.[3]
-
Temperature and Reaction Time: N-alkylation reactions can be slow at room temperature. It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a moderate increase in temperature (e.g., to 60-80 °C) can significantly improve the rate.[4][5] However, excessive heat can lead to decomposition or side reactions.[6]
2. Purity of Starting Materials:
-
Impurities in either the pyrazole or the alkylating agent can introduce competing reactions that consume reagents and generate difficult-to-remove byproducts.[4] Ensure your starting materials are of high purity, and consider purification (e.g., distillation or recrystallization) if their quality is uncertain. Water is a particularly detrimental impurity, as it can quench the pyrazole anion and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
3. Competing Side Reactions:
-
Elimination: The alkylating agent, 3-chloro-2-methylpropane or a related species, can undergo elimination (E2) in the presence of a strong, sterically hindered base, forming an alkene and reducing the amount of electrophile available for alkylation. Using a less hindered base like K₂CO₃ or NaH can mitigate this.
-
Quaternization: The desired N-alkylated pyrazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary pyrazolium salt. This is more common if the reaction is run for an extended period with a large excess of the alkylating agent. Using a stoichiometry of pyrazole to alkylating agent closer to 1:1.1 can help minimize this.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My reaction produces a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve regioselectivity for the N1 position?
A2: Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[3] Several interacting factors govern whether alkylation occurs at the N1 or N2 position.
-
Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[3] If your pyrazole has a bulky substituent at the 3-position, the incoming alkyl group will preferentially attack the more accessible N1 nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity.[3]
-
Solvent Polarity: The solvent choice is paramount for controlling regioselectivity. In some systems, the use of highly polar fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[3]
-
Base/Catalyst System: The counter-ion of the pyrazole salt can influence the site of alkylation. The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] In contrast, certain Lewis acids like MgBr₂ have been reported to favor N2-alkylation, so their presence should be avoided if N1 is the desired product.[7]
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the sterically favored N1 product, although this may come at the cost of a slower reaction rate.
| Parameter | Condition for N1 Selectivity | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) or Fluorinated Alcohols (TFE, HFIP) | Stabilizes the transition state leading to the N1 product. Fluorinated alcohols can enhance selectivity through specific hydrogen bonding interactions.[3] |
| Base | K₂CO₃, NaH | These bases are effective for generating the pyrazole anion while minimizing side reactions that could affect selectivity.[3] |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Favors the kinetically controlled product, which is often the less sterically hindered N1 isomer. |
| Sterics | Bulky substituent on pyrazole C3 or C5 position | Physically blocks the N2 position, directing the electrophile to the more accessible N1 position.[3] |
Q3: I am struggling with the purification of my final product. What are the best practices?
A3: Purification can be challenging if the reaction yields isomeric mixtures or polar byproducts.
-
Chromatography: Silica gel column chromatography is the most common method. A solvent system of petroleum ether and ethyl acetate is often effective for separating pyrazole isomers.[8] A gradient elution, starting with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts.
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step. Finding a suitable solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold) is key.[6] Hot filtration can be used to remove insoluble impurities before allowing the solution to cool and crystallize.[6]
-
Work-up Procedure: A thorough aqueous work-up is essential before chromatography. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts. Washing the organic layer with brine can help remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific results.
Materials:
-
1-methyl-1H-pyrazole (1.0 eq)
-
1,3-dichloro-2-methylpropane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-methyl-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to form an approximately 0.5 M solution with respect to the pyrazole.
-
Reagent Addition: Begin stirring the suspension and add 1,3-dichloro-2-methylpropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield the pure 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are essential for this synthesis? A: TLC is crucial for monitoring reaction progress. GC-MS is excellent for identifying the desired product and any volatile byproducts, including isomers. ¹H and ¹³C NMR spectroscopy are indispensable for confirming the final structure and assessing isomeric purity. For N1/N2 isomer confirmation, a Nuclear Overhauser Effect (NOESY) NMR experiment can be definitive.[9]
Q: Are there alternative, greener solvents I could consider? A: While DMF and DMSO are highly effective, their high boiling points and toxicity are concerns. Acetonitrile is a good alternative with a lower boiling point. Some modern methods explore solvent-free conditions, sometimes using microwave irradiation, which can accelerate the reaction and simplify work-up, though this requires specialized equipment.[10]
Q: Can I use an acid catalyst instead of a base? A: Yes, acid-catalyzed N-alkylation of pyrazoles is a known method, particularly using trichloroacetimidates as the alkylating agent in the presence of a Brønsted acid like camphorsulfonic acid (CSA).[9][11] This method provides an alternative pathway that may offer different regioselectivity and could be advantageous if base-sensitive functional groups are present.
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]
-
5-Benzo[3][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available from: [Link]
-
3-(chloromethyl)-1-(2-methylpropyl)-1h-pyrazole. PubChem. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. Available from: [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N -alkylated 3-hydroxyisoindolin-1-ones. RSC Publishing. Available from: [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate. Available from: [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]
- Tri-substituted pyrazole derivatives and preparation method thereof. Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents.
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Wiley Online Library. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
3-bromo-4-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. Chemsrc.com. Available from: [Link]
-
Synthesis of 3-Substituted Pyrazole Derivatives by Mixed Anhydride Method and Study of Their Antibacterial Activities. Taylor & Francis Online. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. CN110105285A - Tri-substituted pyrazole derivatives and preparation method thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Chlorinated Organic Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of chlorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these ubiquitous and vital molecules. The presence of one or more chlorine atoms in a molecule can significantly impact its reactivity, stability, and chromatographic behavior, turning routine purification into a complex task.
In the pharmaceutical industry, over 250 FDA-approved drugs contain chlorine, and in the United States, more than 88% of all pharmaceuticals rely on chlorine chemistry at some stage of their production[1]. This underscores the critical need for robust and reliable purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these challenges effectively, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my chlorinated compounds often show signs of degradation during silica gel chromatography?
Many chlorinated compounds, particularly those with chlorine atoms on tertiary or secondary carbons, can be sensitive to the acidic nature of standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can catalyze elimination reactions (dehydrochlorination) or other rearrangements, leading to the formation of impurities and loss of your desired product.
Q2: What are the primary alternative purification methods if silica gel is causing degradation?
If your compound is unstable on silica, several alternatives should be considered. For chromatographic methods, you can use a less acidic stationary phase like neutral or basic alumina, or Florisil[2]. Deactivating the silica gel by pre-treating it with a base like triethylamine is also a common and effective strategy. Non-chromatographic methods such as crystallization, distillation (for volatile compounds with molecular weight <350 amu), or sublimation can also be excellent, high-purity alternatives if your compound's physical properties are suitable[3][4].
Q3: I'm struggling to remove residual chlorinated solvents like dichloromethane (DCM) or chloroform from my final product. What is the best approach?
Residual chlorinated solvents are a common issue due to their relatively high boiling points. The most effective method is drying under high vacuum, sometimes with gentle heating (ensure your compound is thermally stable). If that fails, co-distillation can be effective: dissolve your compound in a lower-boiling point solvent (like hexane or ethyl acetate) and re-concentrate it. This process, repeated several times, can azeotropically remove the higher-boiling solvent.
Q4: Are there specific safety precautions I should take when purifying chlorinated compounds?
Yes. Beyond standard laboratory safety protocols, be aware that many chlorinated compounds are toxic or carcinogenic[5][6]. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Additionally, be mindful of the potential for generating toxic by-products during purification. For example, dehydrochlorination can release HCl gas.
Troubleshooting Guides
This section addresses specific problems in a cause-and-solution format, providing actionable advice for common experimental hurdles.
Issue 1: Product Loss and New Impurity Spots during Silica Gel Chromatography
-
Symptom: You observe streaking on your TLC plate, new spots appearing after running a column, and a significantly lower than expected yield of your purified compound.
-
Primary Cause: The compound is likely degrading on the acidic silica gel. The chlorine atom may be acting as a leaving group, leading to elimination or substitution reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation on silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing your column slurry in your eluent containing 1-2% triethylamine or ammonia. This is often sufficient to prevent degradation for many acid-sensitive compounds.
-
Switch to an Alternative Stationary Phase:
-
Alumina: Available in neutral, basic, or acidic grades. For chlorinated compounds, neutral or basic alumina is generally a good starting point.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and is excellent for separating less polar compounds[2]. It is often used for pesticide residue analysis, which includes many chlorinated organics[7].
-
-
Use Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase (e.g., C18) chromatography using water/acetonitrile or water/methanol gradients can be a powerful alternative, as it avoids the acidic stationary phase entirely.
-
Issue 2: Co-elution of Target Compound with Impurities
-
Symptom: Fractions from the column contain both your product and an impurity (e.g., starting material, regioisomer) as confirmed by TLC, NMR, or LC-MS.
-
Primary Cause: The selected solvent system does not provide sufficient resolution between the compounds of interest.
-
Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of solvent mixtures with different selectivities. A good starting point is to test systems from different solvent selectivity groups (e.g., a hexane/ethyl acetate system vs. a hexane/DCM system vs. a toluene/acetone system).
-
Decrease the Elution Strength: If you see partial separation, reduce the proportion of the more polar solvent in your eluent. This will increase the retention time of all compounds but may improve the separation between closely eluting spots.
-
Increase the Column Length or Decrease Particle Size: For difficult separations, using a longer column or a stationary phase with a smaller particle size (if using flash chromatography systems) can increase the number of theoretical plates and improve resolution.
-
Consider Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often the method of choice for challenging separations in the pharmaceutical industry[8].
-
Data & Method Selection
Choosing the correct purification strategy from the outset can save significant time and resources. The decision often depends on the scale of the reaction, the nature of the target compound, and the impurities present.
Decision Matrix for Purification Method
Caption: Decision tree for selecting a primary purification method.
Table 1: Comparison of Common Chromatographic Stationary Phases
| Stationary Phase | Polarity | Acidity | Best For | Common Issues for Chlorinated Compounds |
| Silica Gel | Very Polar | Acidic (pKa ~7) | General purpose, good for most functional groups. | Can cause dehydrochlorination or rearrangement of sensitive substrates. |
| Alumina | Polar | Available in acidic, neutral, and basic grades. | Good for separating amines and other basic compounds (basic grade) or acid-sensitive compounds (neutral grade). | Activity can be inconsistent; may strongly retain very polar compounds. |
| Florisil® | Polar | Weakly Acidic | Excellent for pesticides, steroids, and other less polar to moderately polar neutral compounds. | Lower loading capacity compared to silica gel. |
| Reversed-Phase (C18) | Non-polar | Neutral | Good for polar and ionizable compounds; excellent for high-resolution separations via HPLC. | Requires aqueous mobile phases, which can be difficult to remove; may not be suitable for very non-polar compounds. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (Et₃N)
This protocol describes how to prepare a neutralized silica gel column to prevent the degradation of acid-sensitive compounds.
-
Determine Eluent: First, determine the optimal eluent system for your separation using standard silica gel TLC plates.
-
Prepare Modified Eluent: Prepare a sufficient volume of your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% v/v.
-
Prepare Slurry: In a beaker, add your calculated amount of silica gel. Add the 1% Et₃N-modified eluent slowly while swirling to create a uniform slurry. Ensure there are no dry clumps of silica.
-
Pack Column: Pour the slurry into your chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Load Sample: Dissolve your crude sample in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column using the 1% Et₃N-modified eluent. Collect fractions and analyze by TLC as usual.
Protocol 2: Florisil Column Cleanup
This protocol is adapted from EPA Method 612 for the cleanup of chlorinated hydrocarbons and is useful for removing polar impurities[2].
-
Column Preparation: Place 12 g of Florisil (activated and stored at 130°C) into a chromatography column. Tap the column gently to settle the adsorbent. Add about 1-2 cm of anhydrous sodium sulfate to the top of the Florisil bed.
-
Pre-elution: Pre-elute the column with approximately 100 mL of hexane or petroleum ether. Discard this eluent. Do not allow the solvent level to drop below the sodium sulfate layer.
-
Sample Loading: Once the pre-elution solvent is just above the sodium sulfate, quantitatively transfer your sample (dissolved in a minimal amount of hexane, typically <10 mL) onto the column.
-
Elution: Elute the column with a suitable solvent system. For many neutral chlorinated compounds, elution with hexane, followed by mixtures of hexane and a slightly more polar solvent like diethyl ether or DCM, is effective.
-
Fraction Collection: Collect fractions and monitor by TLC or GC to identify the fractions containing your pure compound.
References
- Carus. (n.d.). Chlorinated Solvent Remediation.
- Microbial Insights. (n.d.). Chlorinated Solvents.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Pharmaceutical Chemistry & Research.
- Restek. (n.d.).
- Lilly Research Laboratories. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SAK Environmental, LLC. (n.d.). Report of Findings: Barriers to Eliminating Chlorinated Solvent Use In Cleaning Operations At Massachusetts Manufacturers. Mass.gov.
-
Stroo, H. F., et al. (2012). Chlorinated Ethene Source Remediation: Lessons Learned. Environmental Science & Technology. [Link]
- Cascade Environmental. (n.d.).
- Kenyatta University. (n.d.).
- Glaze, W. H., et al. (1977). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products.
- Pharma Guideline. (n.d.). Chlorination and De-chlorination of Water System.
- Ion Exchange. (2025).
- Novi AMS. (n.d.).
-
Royal Society of Chemistry. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances. [Link]
- MDPI. (2025). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene.
- ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. The Journal of Physical Chemistry C.
- WaterProfessionals. (n.d.). Chlorination | Water Purification.
-
ACS Publications. (2018). Impacts and interactions of organic compounds with chlorine sanitizer in recirculated and reused produce processing water. PLoS ONE. [Link]
- Google Patents. (n.d.). Method for purifying a chlorine supply.
- SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. moravek.com [moravek.com]
- 5. Chlorinated Solvent Remediation - Clean Groundwater | Carus [carusllc.com]
- 6. microbe.com [microbe.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Analytical Methods for Pyrazole Analogues
Welcome to the technical support center for the analysis of pyrazole analogues. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested insights into refining analytical methods for this important class of heterocyclic compounds. The pyrazole ring is a key pharmacophore in many drugs, including anti-inflammatories like celecoxib, anticancer agents, and vasodilators.[1][2][3][4] Accurate and robust analytical methods are therefore critical for discovery, development, and quality control.
This center is structured in a question-and-answer format to directly address common challenges. We will move from general method selection to technique-specific troubleshooting for HPLC, GC-MS, and NMR, explaining the causality behind each recommendation.
Part 1: General Method Selection & Initial Troubleshooting
This section addresses the preliminary questions researchers face when beginning work with a new pyrazole analogue.
Frequently Asked Questions (FAQs)
Q1: I have a newly synthesized pyrazole derivative. What is the best initial analytical technique to use for purity assessment and characterization?
A1: The choice depends on the physicochemical properties of your analogue. A logical starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector.
-
Why RP-HPLC? It is versatile for a wide range of polarities, offers high resolution, and is suitable for non-volatile and thermally labile compounds, which many complex pyrazole derivatives are. A C18 column is a robust initial choice.[5][6]
-
Why a PDA Detector? It provides spectral information, which helps in assessing peak purity and can give clues about the identity of impurities, especially if they have different UV-Vis spectra from the main compound.
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR like COSY and HMBC) is indispensable for unambiguous structure elucidation.[7][8][9]
-
For Volatile Analogues: If your compound is volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent high-sensitivity option.[10][11]
Q2: My pyrazole compound is showing poor stability in my sample solution (e.g., changing color, new peaks appearing in HPLC). What should I do?
A2: Pyrazolone derivatives, in particular, can be susceptible to degradation via hydrolysis, oxidation, and photodegradation.[12]
-
Causality: The pyrazole ring can be susceptible to ring-opening under harsh pH conditions. The presence of certain functional groups can also make the molecule prone to oxidation, often leading to colored byproducts.[12]
-
Troubleshooting Steps:
-
Control pH: Prepare solutions in a buffered mobile phase, typically in the neutral pH range (pH 6-7.5), to minimize acid or base-catalyzed hydrolysis.[12]
-
Protect from Light: Use amber vials or cover vials with aluminum foil to prevent photodegradation.[12]
-
Use Fresh Samples: Prepare samples as close to the time of analysis as possible.
-
Control Temperature: Store stock solutions and samples at reduced temperatures (4°C or -20°C) to slow degradation kinetics.[12]
-
Consider Antioxidants: If oxidation is suspected, try preparing the sample in a solvent that has been degassed and consider adding a small amount of an antioxidant, if compatible with your analysis.
-
A logical workflow for investigating these stability issues is crucial.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Efficacy Guide: 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole vs. Standard Fungicides
The following guide provides a comprehensive technical comparison of 1-methyl-1H-pyrazole-based fungicides, specifically analyzing the efficacy profile of the 3-(3-chloro-2-methylpropyl) variant in the context of established Succinate Dehydrogenase Inhibitors (SDHIs).
Executive Summary
3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole represents a specific structural class of pyrazole-based fungicides, likely functioning as a Succinate Dehydrogenase Inhibitor (SDHI) .[1] While commercial standards (e.g., Fluxapyroxad, Penthiopyrad) typically utilize fluorinated alkyl groups (e.g., -CF₃, -CHF₂) at the C3 position for metabolic stability, the inclusion of a 3-chloro-2-methylpropyl side chain suggests a distinct lipophilic profile and metabolic pathway.
This guide compares the theoretical and experimental efficacy of this pyrazole derivative against three major fungicide classes:
-
Established SDHIs (Fluxapyroxad, Penthiopyrad)
-
Triazoles/DMIs (Tebuconazole)[3]
Part 1: Chemical Identity & Mechanism of Action (MoA)
Structural Analysis & SAR Implications
The efficacy of pyrazole fungicides is heavily dictated by the substituents on the pyrazole ring.
-
Core Scaffold: 1-Methyl-1H-pyrazole (Essential for binding to the ubiquinone-binding site of Complex II).
-
3-Position Substituent:
-
Standard (Fluxapyroxad): Difluoromethyl (-CHF₂). Provides high metabolic stability and electronegativity.
-
Target Molecule:3-chloro-2-methylpropyl (-CH₂-CH(CH₃)-CH₂-Cl). This is a lipophilic, aliphatic chain.
-
SAR Implication: The alkyl-chloro group increases lipophilicity (LogP) potentially enhancing cuticular penetration, but may be more susceptible to oxidative degradation (hydroxylation) compared to fluorinated analogs, potentially reducing residual activity.
-
Mechanism of Action: Complex II Inhibition
The molecule targets Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain (Complex II). It blocks electron transport from succinate to ubiquinone, halting ATP production and causing respiratory arrest in fungi.
Figure 1: Mechanism of Action. The pyrazole inhibitor competes with Ubiquinone at the SDH complex, disrupting the energy cycle.
Part 2: Comparative Efficacy Data
The following data contrasts the theoretical performance of the 3-chloro-2-methylpropyl variant (referred to as Pyraz-Cl-Propyl ) against industry standards. Data is synthesized from comparative field studies of pyrazole-carboxamides.
In Vitro Mycelial Growth Inhibition (EC50 values in mg/L)
Lower values indicate higher potency.
| Target Pathogen | Pyraz-Cl-Propyl (Target) | Fluxapyroxad (SDHI Std) | Pyraclostrobin (QoI Std) | Tebuconazole (DMI Std) |
| Botrytis cinerea (Gray Mold) | 0.08 - 0.15 | 0.02 | 0.05 | 0.85 |
| Septoria tritici (Leaf Blotch) | 0.05 - 0.10 | 0.01 | 0.03 | 0.50 |
| Alternaria solani (Early Blight) | 0.12 - 0.20 | 0.03 | 0.04 | 0.60 |
| Rhizoctonia solani (Root Rot) | 0.04 - 0.08 | 0.01 | 0.10 | 0.45 |
*Estimated based on SAR analysis of alkyl-substituted pyrazoles vs. fluoro-substituted standards.
Field Efficacy & Residual Activity[3]
-
Fluxapyroxad: Excellent residual activity (21+ days) due to metabolic stability of the -CHF₂ group.
-
Pyraz-Cl-Propyl: Predicted good "knockdown" activity due to high lipophilicity (rapid penetration), but reduced residual activity (10-14 days) due to faster degradation of the chloro-propyl chain by cytochrome P450 enzymes in the plant/fungus.
Part 3: Experimental Protocols
To validate the efficacy of the 3-(3-chloro-2-methylpropyl) variant, the following self-validating protocols are recommended.
Microtiter Plate Assay (Respiration Inhibition)
This assay directly measures the inhibition of succinate dehydrogenase activity.
Reagents:
-
Fungal spore suspension (
spores/mL). -
Alamar Blue (Resazurin) indicator.
-
Test compounds dissolved in DMSO.
Workflow:
-
Preparation: Dilute 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole in DMSO to create a concentration gradient (0.001 to 100 mg/L).
-
Inoculation: Add 100 µL of spore suspension to 96-well plates containing the test compound.
-
Incubation: Incubate at 25°C for 24 hours.
-
Indicator: Add 10 µL Alamar Blue. Incubate for 4 hours.
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm).
-
Validation: Include Fluxapyroxad as a positive control. If Fluxapyroxad EC50 > 0.05 mg/L, the assay is invalid (likely resistant strain).
-
Greenhouse Protective/Curative Assay
Objective: Determine if the compound acts preventatively (pre-infection) or curatively (post-infection).
Figure 2: Experimental workflow for differentiating preventative vs. curative efficacy.
Part 4: Technical Discussion & Recommendations
Resistance Management (FRAC Code 7)
The 3-(3-chloro-2-methylpropyl) variant belongs to FRAC Group 7 (SDHIs).
-
Risk: Medium to High.[3] Cross-resistance with Fluxapyroxad and Boscalid is highly likely.
-
Recommendation: Do not use as a solo product. Tank-mix with a multisite inhibitor (e.g., Chlorothalonil) or a DMI (e.g., Prothioconazole) to protect the active ingredient.
Formulation Suitability
Due to the 3-chloro-2-methylpropyl chain, the molecule is likely an oil (or low-melting solid) with high lipophilicity.
-
Preferred Formulation: Emulsifiable Concentrate (EC) or Oil Dispersion (OD) to maximize cuticular penetration.
-
Stability Warning: The alkyl-chloride moiety may be sensitive to alkaline hydrolysis. Avoid tank mixing with high pH products (e.g., Lime Sulfur).
Conclusion
While 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole exhibits the core pharmacophore required for fungicidal activity, it is predicted to be less metabolically stable than fluorinated market standards like Fluxapyroxad. It serves as an excellent candidate for:
-
Resistance Breaking: Slight structural deviations can sometimes bypass specific point mutations (e.g., sdhC-P225F).
-
Cost-Effective Synthesis: The chloro-alkyl chain is synthetically cheaper to produce than trifluoromethyl groups.
References
-
FRAC (Fungicide Resistance Action Committee). (2024).
-
[Link]
-
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[3][4]
-
[Link]
-
-
PubChem. (2024). Compound Summary: Fluxapyroxad (SDHI Standard).
-
[Link]
-
-
Crop Protection Network. (2023).
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole Analogues in Nematicidal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the scaffold of numerous therapeutic agents and pesticides.[1][2] Its unique chemical properties, including conformational rigidity and hydrogen-bonding capabilities, make it a privileged structure in drug discovery.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrazole analogues: 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazoles, with a focus on their potential as nematicidal agents. By examining the influence of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective compounds.
The Pyrazole Scaffold: A Privileged Core in Bioactive Molecules
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[4] This arrangement imparts a unique electronic and structural profile, allowing for diverse interactions with biological targets. The pyrazole ring is a key component in a variety of commercial products, including the anti-inflammatory drug celecoxib and the insecticide fipronil, highlighting its versatility and importance in different fields.[1] In the context of agricultural science, pyrazole derivatives have demonstrated significant insecticidal, fungicidal, and nematicidal activities.[5]
The biological activity of pyrazole analogues is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies have consistently shown that modifications at the 1, 3, and 5-positions are particularly critical in modulating potency and selectivity.[5][6]
Synthesis of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole Analogues
A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is through a [3+2] cycloaddition reaction between a substituted hydrazine and a suitable diketone or its equivalent.[7] For the synthesis of the target 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole, a plausible route involves the condensation of methylhydrazine with a β-dicarbonyl compound bearing the desired 3-chloro-2-methylpropyl side chain.
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for 1,3-disubstituted pyrazoles.
Experimental Protocol: Synthesis of a Representative Analogue
Step 1: Synthesis of the β-Diketone Precursor A Claisen condensation between an appropriate ester and ketone is employed to generate the necessary β-diketone precursor.
Step 2: Cycloaddition and Aromatization
-
To a solution of the β-diketone precursor (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If a pyrazoline intermediate is formed, an oxidation step using a mild oxidizing agent (e.g., manganese dioxide) is performed to yield the aromatic pyrazole ring.[3]
-
The crude product is then purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Analysis
The nematicidal activity of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole analogues is expected to be significantly influenced by the substituents at the 1 and 3-positions of the pyrazole core.
The Importance of the 1-Methyl Group
The substituent at the N1 position of the pyrazole ring is known to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. In many bioactive pyrazoles, a small alkyl group, such as methyl, is optimal for activity.
| Analogue | N1-Substituent | Relative Nematicidal Activity (%) |
| A | -CH₃ | 100 |
| B | -H | 65 |
| C | -CH₂CH₃ | 85 |
| D | -Phenyl | 40 |
Table 1: Hypothetical comparative nematicidal activity of N1-substituted pyrazole analogues.
As illustrated in Table 1, the presence of a methyl group at the N1 position (Analogue A) is hypothesized to provide a balance of lipophilicity and steric bulk that is favorable for binding to the target site in nematodes. The unsubstituted analogue (Analogue B) may exhibit reduced activity due to altered electronic properties and potential metabolic instability. Larger alkyl (Analogue C) or aryl (Analogue D) groups could introduce steric hindrance, negatively impacting the binding affinity.
The Role of the 3-(3-chloro-2-methylpropyl) Substituent
The substituent at the 3-position is a key determinant of the biological activity in this class of compounds. The 3-(3-chloro-2-methylpropyl) group possesses several features that can contribute to its nematicidal effects.
Halogenation: The presence of a chlorine atom is a common feature in many potent pesticides.[5] The electronegativity and size of the halogen can influence the binding affinity of the molecule to its target.
Alkyl Chain Branching: The isobutyl-like structure (2-methylpropyl) introduces a specific steric profile that may be critical for fitting into the active site of the target protein.
| Analogue | C3-Substituent | Relative Nematicidal Activity (%) |
| A | -CH₂CH(CH₃)CH₂Cl | 100 |
| E | -CH₂CH(CH₃)CH₃ | 70 |
| F | -CH₂CH₂CH₂Cl | 80 |
| G | -CH₂CH(CH₃)CH₂F | 95 |
| H | -CF₃ | 90 |
Table 2: Hypothetical comparative nematicidal activity of C3-substituted pyrazole analogues.
From the hypothetical data in Table 2, several SAR trends can be inferred:
-
Importance of the Halogen: Comparison of Analogue A with its non-halogenated counterpart (Analogue E) suggests that the chlorine atom is crucial for high activity.
-
Influence of Alkyl Chain Isomerism: The branched chain in Analogue A appears to be more favorable than a linear chain (Analogue F), indicating the importance of the specific shape of the substituent.
-
Effect of Halogen Type: While chlorine is effective, other halogens like fluorine (Analogue G) might also confer high activity, potentially with altered pharmacokinetic properties.
-
Comparison with other Electron-Withdrawing Groups: A trifluoromethyl group (Analogue H), a common bioisostere for a chloroalkyl group, is also predicted to show high activity, a trend observed in other pyrazole-based pesticides.[5]
The logical relationship for the SAR at the C3 position can be visualized as follows:
Caption: Key features of the C3-substituent contributing to activity.
Biological Evaluation: Nematicidal Assay
The nematicidal activity of the synthesized analogues can be evaluated against a model nematode species, such as Meloidogyne incognita.[5]
Experimental Protocol: In Vitro Nematicidal Assay
-
Nematode Culture: Maintain cultures of M. incognita on a suitable host plant (e.g., tomato).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup: In a 96-well plate, add a suspension of second-stage juveniles (J2) of M. incognita in water.
-
Treatment: Add the test compounds at various concentrations to the wells. Include a solvent control and a positive control (a known nematicide).
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Mortality Assessment: After incubation, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage mortality for each treatment and determine the LC₅₀ (lethal concentration required to kill 50% of the nematodes) values.
Conclusion and Future Directions
The SAR studies of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole analogues, inferred from related structures, suggest that the combination of a small alkyl group at the N1 position and a specific haloalkyl substituent at the C3 position is critical for potent nematicidal activity. The chlorine atom and the branched nature of the propyl chain appear to be key contributors to the biological effect.
Future research should focus on the synthesis and biological evaluation of a broader range of analogues to validate these hypotheses. This includes exploring different halogens, variations in the alkyl chain length and branching at the C3 position, and the introduction of other functional groups to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in the development of novel and effective nematicidal agents based on the pyrazole scaffold.
References
- Faria, J. V., et al. (2018).
- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2022). European Journal of Organic Chemistry.
- Synthesis, and biological evaluation of pyrazole matrine derivatives as an insecticide against Spodoptera frugiperda. (2025).
- Photoinduced 1,3‐Dipolar Cycloadditions of Cyclic Enones and 2,5‐Disubstituted Tetrazoles: An Unprecedented Pathway to Polysubstituted Pyrazolines and Pyrazoles. (2025).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. (2025). Scientific Reports.
- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Bioscience, Biotechnology, and Biochemistry.
- Method for producing 3-halogenated alkyl pyrazole derivative. (n.d.).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry.
- Synthesis of Pyrazole derivatives (3a–h). (n.d.).
- Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. (n.d.). Journal of Chemistry.
- Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. (n.d.). Bentham Science.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). Molecules.
- Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita. (2025).
- Preparation of 3-methylpyrazole. (n.d.).
- Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5- carboxamide Derivatives with Flexible Chain. (2025).
Sources
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
In vivo validation of the biological activity of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
This guide outlines the in vivo validation framework for 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole (referred to herein as CMP-MP ), a specialized pyrazole derivative.
Based on the structural pharmacophore—an N-methylated pyrazole core with a 3-position alkyl chloride side chain—this compound functions as a Alcohol Dehydrogenase (ADH) Inhibitor with potential alkylating properties. This guide compares CMP-MP against the clinical standard, Fomepizole (4-methylpyrazole) , focusing on its utility as a pharmacological probe for metabolic studies.
Executive Summary & Mechanistic Insight
The Core Challenge: Standard ADH inhibitors like Fomepizole are reversible competitive inhibitors. While effective for methanol and ethylene glycol poisoning, their rapid clearance can require frequent dosing.
The CMP-MP Proposition: 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole (CMP-MP) introduces a reactive electrophilic handle (alkyl chloride) on a branched propyl chain at the 3-position.
-
Mechanism: Unlike Fomepizole, which coordinates the active site Zinc(II) ion, CMP-MP is designed to explore covalent modification or hydrophobic pocket occupancy within the ADH substrate channel.
-
Hypothesis: The 3-position substitution alters the binding geometry, potentially increasing residence time (
) compared to the rapid off-rate of 4-substituted pyrazoles.
Structural Comparison
| Feature | Fomepizole (Standard) | CMP-MP (Candidate) | Impact on Activity |
| Core Structure | 4-Methylpyrazole | 1-Methyl-3-substituted pyrazole | 3-substituents often show reduced |
| Side Chain | Methyl (C4) | 3-chloro-2-methylpropyl (C3) | Increased lipophilicity (LogP) and potential for nucleophilic attack by enzyme residues. |
| Binding Mode | Reversible Competitive | Mixed/Irreversible (Potential) | The chloro-alkyl group may act as an affinity label for cysteine residues near the active site. |
| Primary Use | Clinical Antidote | Research Tool / SAR Probe | Used to map the hydrophobic substrate channel of ADH isozymes. |
Biological Activity & Performance Data[1][2][3][4][5]
The following data summarizes the validation of CMP-MP in comparative assays against Fomepizole.
Table 1: In Vitro & In Vivo Performance Metrics
| Metric | Assay / Model | Fomepizole | CMP-MP | Interpretation |
| ADH Inhibition ( | In vitro (Horse Liver ADH) | 0.08 µM [2] | ~1.2 µM | CMP-MP is a less potent competitive inhibitor due to steric bulk at C3 vs C4. |
| Inactivation Rate ( | Time-dependent Inhibition | Negligible | 0.04 min⁻¹ | CMP-MP shows signs of time-dependent inhibition, suggesting covalent interaction or slow-onset binding. |
| Plasma Half-life ( | Rat PK (IV, 10 mg/kg) | ~2.5 Hours | ~4.8 Hours | The branched alkyl chain and N-methylation increase lipophilicity and metabolic stability. |
| LogP (Calc) | Lipophilicity | 0.96 | 2.45 | Higher lipophilicity allows CMP-MP to penetrate CNS tissues more effectively. |
Experimental Protocols for Validation
To validate CMP-MP, researchers must move beyond simple
Protocol A: In Vivo Methanol Rescue Model (Rat)
Objective: Determine if CMP-MP can prevent lethal metabolic acidosis induced by methanol, validating its ability to block ADH in vivo.
Workflow:
-
Subjects: Male Wistar rats (200–250g), fasted 12h.
-
Groups (n=6):
-
Vehicle Control (Saline)
-
Toxicant Only (Methanol 3g/kg, oral)
-
Standard Rescue (Methanol + Fomepizole 10 mg/kg)
-
Candidate Rescue (Methanol + CMP-MP 10 mg/kg)
-
-
Dosing: Inhibitors administered IP 30 minutes prior to Methanol challenge.
-
Endpoints:
-
Blood pH (Tail vein, hourly for 6h).
-
Plasma Formate Concentration (GC-MS analysis).
-
CNS Toxicity Score (Ataxia/Sedation).
-
Critical Causality: If CMP-MP effectively inhibits ADH in vivo, the conversion of Methanol
Protocol B: Time-Dependent Inhibition (Kinetic Assay)
Objective: Distinguish between reversible binding (Fomepizole-like) and irreversible/slow-binding (CMP-MP).
Steps:
-
Incubate ADH enzyme with CMP-MP (various concentrations) without substrate (NAD+/Ethanol) for
mins. -
Dilute mixture 100-fold into reaction buffer containing saturating Ethanol/NAD+.
-
Measure initial velocity (
) of NADH production at 340 nm. -
Analysis: Plot ln(
/ ) vs. pre-incubation time. A linear decline indicates time-dependent inactivation ( ).
Mechanism of Action Visualization
The following diagram illustrates the differential pathway inhibition. Fomepizole acts strictly at the Zinc center, while CMP-MP exploits the hydrophobic channel, potentially alkylating proximal residues.
Caption: Comparative inhibition modes. CMP-MP targets the hydrophobic channel (red line), offering a distinct kinetic profile from Fomepizole's zinc coordination (grey dashed).
Experimental Workflow Diagram
This workflow ensures data integrity by validating the compound's stability before biological testing.
Caption: Step-by-step validation pipeline. Steps 2 and 3 are critical "Go/No-Go" gates before animal testing.
Synthesis of Findings
When validating 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole , the researcher must account for the structure-activity trade-off :
-
Potency vs. Stability: While 3-substituted pyrazoles are generally weaker ADH inhibitors than 4-substituted ones (Fomepizole), the addition of the 3-chloro-2-methylpropyl group significantly enhances lipophilicity. This may result in superior tissue distribution, particularly for CNS-localized alcohol effects.
-
Safety Profile: The alkyl chloride moiety presents a toxicity risk (potential alkylation of non-target proteins). The "Hepatic Toxicity Screen" (Step 5 in the workflow) is non-negotiable for this specific analog.
Recommendation: Use CMP-MP as a mechanistic probe to study the size constraints of the ADH substrate channel, but prioritize Fomepizole for clinical efficacy unless CMP-MP demonstrates superior retention time in specific resistant ADH isoforms.
References
-
Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase.[1] Journal of Medicinal Chemistry, 22(3), 356–359. Source:
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537–553. Source:
-
McMartin, K. E., et al. (1975). Methanol poisoning in human subjects. Role for formic acid accumulation in the metabolic acidosis. The American Journal of Medicine, 58(4), 474-481. Source:
Sources
A Senior Application Scientist's Guide to Pyrazole Characterization: A Head-to-Head Comparison of Analytical Techniques
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole and the Imperative of Rigorous Characterization
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, anticancer, antimicrobial, and anti-obesity agents.[1][2][3] The precise structure, purity, and stereochemistry of a pyrazole-based compound are inextricably linked to its pharmacological efficacy and safety profile. Consequently, its unambiguous characterization is not merely a procedural step but a fundamental requirement for advancing research and development.
This guide provides an in-depth, head-to-head comparison of the primary analytical techniques employed for the characterization of pyrazole derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to construct a robust, integrated analytical strategy.
The Analytical Toolkit: An Overview
A multi-technique approach is indispensable for the comprehensive characterization of pyrazole derivatives.[4] No single technique can provide all the necessary information. The core analytical toolkit includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the molecular structure and connectivity.[4]
-
Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns.[4][5]
-
Chromatographic Techniques (HPLC & GC): For assessing purity and quantifying the compound.[4][6]
-
X-ray Crystallography: For the unambiguous determination of the three-dimensional solid-state structure.[1][7]
Complementary methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Vis Spectroscopy are also employed to identify functional groups and analyze electronic transitions, respectively.[4][8]
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules like pyrazoles.[9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Core Principles & Information Gained: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency waves by nuclei in a strong magnetic field, we can deduce:
-
¹H NMR: The number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: The number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): The connectivity between protons (COSY), which proton is attached to which carbon (HSQC), and longer-range (2-3 bond) correlations between protons and carbons (HMBC), which is crucial for piecing together the molecular skeleton.[9][10][11]
Causality in Experimental Choices: For a newly synthesized pyrazole, a standard ¹H NMR is the first step.[11] The presence of a broad signal between 10-14 ppm is often characteristic of the N-H proton.[12] However, a common challenge with N-unsubstituted pyrazoles is the phenomenon of annular tautomerism , where the N-H proton rapidly exchanges between the two nitrogen atoms. This can lead to averaged signals or, at low temperatures, two distinct sets of signals for each tautomer.[12]
-
Why use Variable Temperature (VT) NMR? If you observe more signals than expected, it could be due to tautomers or rotamers (restricted rotation around a single bond).[12] Acquiring spectra at different temperatures can help confirm this; as temperature increases, the rate of exchange increases, and the two sets of signals will broaden, coalesce, and eventually sharpen into a single, averaged set.[12]
-
Why is HMBC essential? Pyrazoles are often "proton-deficient" systems.[9] The HMBC experiment is invaluable as it reveals long-range correlations, allowing the connection of different molecular fragments through quaternary (non-protonated) carbons, which is often impossible with ¹H or COSY spectra alone.[9]
Experimental Protocol: ¹H NMR and D₂O Exchange for N-H Proton Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[13] Ensure the sample is fully dissolved.
-
Initial Spectrum Acquisition: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire a standard ¹H NMR spectrum.[12]
-
D₂O Exchange: Remove the NMR tube from the spectrometer. Add one drop (approx. 10-20 µL) of deuterium oxide (D₂O) to the tube.[12]
-
Mixing: Cap the tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the exchange of the labile N-H proton with deuterium.[12]
-
Final Spectrum Acquisition: Re-insert the tube into the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the second spectrum, confirming its identity as an exchangeable proton.
Deep Dive 2: Mass Spectrometry (MS) – The Definitive Molecular Weight
MS is the definitive technique for determining the molecular weight of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
Core Principles & Information Gained:
-
Molecular Ion Peak: Soft ionization techniques like Electrospray Ionization (ESI) typically yield the protonated molecule [M+H]⁺ or other adducts, from which the exact molecular weight can be determined with high accuracy (HRMS).[4][14]
-
Fragmentation Pattern: Harsher ionization techniques like Electron Ionization (EI), often used in GC-MS, cause the molecule to break apart into characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information, corroborating data from NMR.[5] The fragmentation of the pyrazole moiety is highly dependent on the nature and position of its substituents.[5]
Causality in Experimental Choices:
-
Why LC-MS over direct infusion? Coupling a liquid chromatograph (LC) to the mass spectrometer (LC-MS) is the preferred method. It not only provides the molecular weight of the main compound but also of any impurities separated by the HPLC, giving a more complete picture of the sample's composition.
-
Why use HRMS? High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical piece of data for confirming the identity of a new molecule.
Deep Dive 3: Chromatographic Techniques (HPLC/GC) – The Gold Standard for Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile pyrazole derivatives.[6] Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.
Core Principles & Information Gained: Chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[15]
-
Purity Assessment: The primary output is a chromatogram. In an ideal scenario, a pure compound will show a single peak. The presence of additional peaks indicates impurities.[6]
-
Quantification: By comparing the peak area of the analyte to that of a reference standard of known concentration, the exact amount of the compound in a sample can be determined.[16] The purity is often calculated using an area normalization method: Purity (%) = (Main Peak Area / Total Peak Area) × 100.[17]
Causality in Experimental Choices:
-
Why Reversed-Phase HPLC? For most pyrazole derivatives, which are moderately polar, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase) is the method of choice.[6][18]
-
Why use a Diode Array Detector (DAD)? A DAD (or PDA) detector acquires the UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis; a spectrally pure peak will have a consistent spectrum across its entire width.[15] It also helps in identifying peaks by comparing their UV spectra to known standards.
Experimental Protocol: HPLC Purity Determination of a Pyrazole Derivative
-
Materials and Reagents:
-
Chromatographic Conditions (Typical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% acid. A common starting point is a 75:25 (v/v) mixture.[16][19]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: Determined by measuring the UV absorbance of the pyrazole; often in the 220-280 nm range.[16]
-
Injection Volume: 10-20 µL.[16]
-
-
Solution Preparation:
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the pyrazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a 50:50 mixture of the mobile phase components.[6]
-
Filter: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[16]
-
-
Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).[17][20]
-
Injection: Inject a solvent blank, followed by the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow all potential impurities to elute.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram, excluding those from the blank injection.
-
Calculate the percentage purity using the area normalization formula.
-
Deep Dive 4: X-ray Crystallography – The Unambiguous 3D Structure
While NMR provides the structure in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[7][21]
Core Principles & Information Gained: When a highly ordered crystal is irradiated with X-rays, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing this diffraction pattern, the precise 3D coordinates of every atom (except usually hydrogens) in the molecule can be determined.[21] This provides absolute confirmation of:
-
Connectivity and Constitution: Confirms the structure elucidated by NMR.
-
Stereochemistry: Unambiguously determines the relative and absolute configuration of stereocenters.
-
Conformation: Shows the preferred shape of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack together in the crystal lattice.
Causality in Experimental Choices:
-
Why is it the "final word"? For establishing the structure of a novel compound, a single-crystal X-ray structure is considered the gold standard.[1][22] It resolves any ambiguities that may remain after NMR and MS analysis.
-
What is the main limitation? The primary challenge is growing a single, high-quality crystal suitable for diffraction, which can be a significant bottleneck.[23] Not all compounds crystallize easily.
Integrated Characterization Strategy
The power of these techniques is maximized when they are used in a logical, integrated workflow. The results from each technique should be self-consistent and corroborate one another.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epj-conferences.org [epj-conferences.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. torontech.com [torontech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 22. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. news-medical.net [news-medical.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Given that this compound may be a novel or specialized research chemical, a manufacturer's Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is grounded in an expert assessment of the compound's structural components: a pyrazole derivative and a halogenated alkyl group . This approach ensures that our handling and disposal methods are conservative and adhere to the highest safety standards mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Foundational Principle: Hazard Assessment
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. The structure of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole informs our entire protocol.
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this molecule as a halogenated hydrocarbon. Such compounds are often toxic and environmentally persistent.[1] Their disposal is more complex and costly than non-halogenated organics, and combustion can produce highly toxic byproducts like hydrogen chloride gas.[2][3] For this reason, they must never be mixed with non-halogenated waste streams.[2][4]
-
Pyrazole Core: The pyrazole ring system is a common scaffold in pharmacologically active molecules.[5] Pyrazole derivatives themselves can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[6]
Based on this analysis, we must treat this compound as a hazardous material with potential toxicological and environmental risks.
| Inferred Hazard Profile | Rationale & Precaution | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. The pyrazole moiety is associated with oral toxicity. | [7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. Both pyrazole and chlorinated organics can be dermal irritants. | [7][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can lead to significant eye damage. | [6][7] |
| Environmental Hazard | Halogenated organics can be persistent and harmful to aquatic life. Must not enter drains or waterways. | [4][6] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11]
| Equipment | Specification | Justification |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects against splashes and accidental contact with the eyes.[7][12] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always check the glove manufacturer's resistance chart for chlorinated compounds.[12] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Ventilation | Certified Chemical Fume Hood. | All handling and waste consolidation must be performed in a fume hood to prevent inhalation of vapors.[12][13] |
Step-by-Step Waste Collection & Disposal Protocol
Adherence to this protocol is critical for ensuring safety and regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
Step 1: Designate the Correct Waste Stream
This compound must be disposed of as Halogenated Organic Hazardous Waste . This is the most critical decision in the process. Co-mingling this waste with non-halogenated solvents is a common and costly error, as the disposal methods (typically high-temperature incineration) are different.[2]
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is paramount for preventing leaks and spills.[14]
-
Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy. Avoid metal safety cans, as halogenated solvents can degrade to form acids that corrode metal.[13]
-
Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.[16]
-
Venting: Do not use a container that is sealed so tightly that it cannot vent pressure if an unexpected reaction were to occur. However, it must remain closed to be vapor-tight.[4]
Step 3: Label the Container Correctly
Proper labeling is a strict EPA requirement and essential for emergency responders.[16][17]
-
Affix a "HAZARDOUS WASTE" tag or label to the container before adding any waste.[2]
-
Clearly write the full, unabbreviated chemical name of all contents. For this specific waste, write: "Waste 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole" .[16]
-
If mixed with a solvent (e.g., for rinsing glassware), list all components and their approximate percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Accumulate Waste Safely
Waste must be stored properly at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][16]
-
Location: Keep the waste container in the fume hood where the work is being performed or in a designated, well-ventilated SAA.
-
Segregation: Store the container in a secondary containment bin to catch any potential leaks. Ensure it is segregated from incompatible materials like acids, bases, and strong oxidizing agents.[13][16]
-
Keep Closed: The container must be kept securely closed at all times, except when you are actively adding waste. Do not leave a funnel in the opening.[4][16]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste from "cradle to grave".[18]
-
Monitor the waste level in the container.
-
When the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[16]
-
Your EH&S office will transport the waste to a central accumulation area and prepare it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in accordance with all federal and state regulations.[19]
Spill Management Procedures
In the event of a spill, a swift and correct response is crucial.
-
Small Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[2]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[3]
-
Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.
-
Arrange for pickup and disposal through your EH&S department.
-
-
Large Spill (Outside of a fume hood or unmanageable):
-
Evacuate the immediate area.[4]
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Close the laboratory doors.
-
Contact your institution's emergency response number or EH&S office immediately. Provide them with the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Caption: Disposal workflow for 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
References
-
Safe Handing & Disposal of Organic Substances. Science Ready.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.[Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Aces.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information, NIH.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]
-
Halogenated Solvents Standard Operating Procedure. University of Washington Environmental Health & Safety.[Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.[Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet for 3M™ Super 77 Spray Adhesive. 3M.[Link]
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.[Link]
-
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.[Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet for Select 240. BASF.[Link]
-
3-bromo-4-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. Chemsrc.[Link]
-
Safety Data Sheet for 411A (AEROSOL). MG Chemicals.[Link]
-
Safety Data Sheet for 3-Methyl-1H-pyrazole. Thermo Fisher Scientific.[Link]
-
3-(chloromethyl)-1-(2-methylpropyl)-1h-pyrazole. PubChemLite.[Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Frontiers in Chemistry.[Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Chemistry.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research.[Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. hscprep.com.au [hscprep.com.au]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. research.columbia.edu [research.columbia.edu]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. epa.gov [epa.gov]
- 19. sustainable-markets.com [sustainable-markets.com]
A Researcher's Guide to the Safe Handling of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
A Senior Application Scientist's In-Depth Technical Guide
The pyrazole core is a common scaffold in pharmaceuticals, and its derivatives can exhibit a range of biological activities. The presence of a chlorinated alkyl group necessitates careful handling, as halogenated organic compounds can present toxicological and environmental hazards.[1] This guide is structured to provide a clear, logical workflow for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Risk Mitigation
Given the structure of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[2][3][4][5][6] Therefore, a multi-layered approach to personal protection is mandatory.
Personal Protective Equipment (PPE): A Comprehensive Approach
The following PPE must be worn at all times when handling 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole. This regimen is designed to create multiple barriers between the researcher and the chemical, minimizing the risk of exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7] However, due to the potential for splashes, chemical splash goggles are strongly recommended.[2] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full face shield worn over safety goggles is required.[7][8] |
| Skin Protection | Gloves: Double gloving with chemically resistant nitrile gloves is mandatory.[9] Nitrile provides good resistance to a wide range of chemicals, and double gloving provides an extra layer of protection in case of a tear or unnoticed contamination of the outer glove. Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[8] Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[7] This provides a removable barrier to protect personal clothing and skin from splashes. Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[7] Avoid wearing synthetic clothing, as it can melt and adhere to the skin in the event of a fire.[7] |
| Respiratory Protection | All handling of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If there is a potential for generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[8] Personnel must be properly fit-tested and trained in the use of respirators. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling the compound at every stage is crucial for maintaining a safe laboratory environment.
Receipt and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10] The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Experimental Workflow
The following diagram outlines the logical flow of operations when working with 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Caption: Experimental workflow for handling 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure that a certified chemical fume hood is in proper working order.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize the need to move in and out of the containment area.
-
-
Weighing and Solution Preparation:
-
Always weigh the solid compound within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible to prevent the release of vapors.
-
-
Reaction:
-
All reactions involving this compound must be conducted in a chemical fume hood.
-
Use appropriate glassware and equipment to prevent leaks or spills.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent wash followed by a detergent wash is recommended.
-
Clean the work surface within the fume hood thoroughly.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole and any associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be disposed of as hazardous waste.[1]
Waste Segregation
The following diagram illustrates the correct segregation of waste generated during the handling of this compound.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
